6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRKZAXSIGKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CS(=O)(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane: A Novel Spirocyclic Sulfone Scaffold for Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as crucial structural motifs in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds by introducing defined three-dimensional geometries.[1] This guide focuses on the novel compound 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane , a unique molecular architecture combining the rigidity of a spiro[3.3]heptane core with a polar sulfone group and a versatile amino functionality. While specific experimental data on this exact molecule is sparse in peer-reviewed literature, this document serves as a comprehensive technical guide based on established principles for related spirocyclic sulfones and amino-azetidine derivatives. We will explore its core physicochemical properties, propose robust synthetic strategies, and discuss its potential applications in drug development, providing researchers with a foundational understanding of this promising new building block.
Introduction: The Rationale for Spirocyclic Sulfones in Medicinal Chemistry
The drive to develop drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increased focus on molecules with a higher fraction of sp3-hybridized carbons.[2] Spirocycles, characterized by two rings sharing a single atom, are exemplary in this regard. The spiro[3.3]heptane framework, in particular, offers a rigid, non-planar structure that can serve as a saturated bioisostere for benzene rings, often improving properties like metabolic stability and solubility.[3][4]
The integration of a sulfone group (SO₂) introduces a potent hydrogen bond acceptor and a metabolically stable polar moiety, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the presence of a primary amine on the opposing ring provides a critical vector for further chemical modification, allowing for the construction of diverse compound libraries for screening.
This compound (CAS No. 1363381-29-6) represents a convergence of these desirable features. Its structure consists of an azetidine ring fused at a spirocenter to a thietane-1,1-dioxide ring. This unique combination holds significant potential for creating novel pharmacophores that can explore previously inaccessible chemical space.
Physicochemical and Structural Properties
While experimental data for the title compound is not extensively published, we can infer its key properties based on its constituent parts and data from chemical suppliers. These properties are crucial for designing synthetic routes, formulating screening assays, and predicting its behavior in biological systems.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 1363381-29-6 | |
| Molecular Formula | C₆H₁₁NO₂S | |
| Molecular Weight | 161.23 g/mol | |
| Appearance | Predicted: White to off-white solid | Based on similar small molecule amines/sulfones. |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, MeOH); moderate aqueous solubility. | The polar amine and sulfone groups suggest water solubility, while the hydrocarbon core allows for solubility in organic solvents. |
| pKa (of Amine) | Predicted: 8.5 - 9.5 | Typical range for a cyclic secondary amine, slightly reduced by the electron-withdrawing effect of the sulfone.[2] |
| LogP | Predicted: -1.0 to 0.5 | The hydrophilicity of the sulfone and amine groups is expected to result in a low LogP value, a favorable trait for drug candidates.[2] |
| SMILES | NC1CC2(C1)CS(=O)(=O)C2 |
Synthesis and Methodologies
The synthesis of spiro[3.3]heptane derivatives can be challenging due to the inherent strain of the dual four-membered ring system.[6] However, several strategies have been developed for analogous structures, which can be adapted for the synthesis of This compound . A plausible retro-synthetic approach is outlined below.
Proposed Retrosynthetic Pathway
The synthesis could logically proceed through the construction of the spirocyclic core, followed by functional group interconversion to install the amine and oxidize the sulfide to a sulfone.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the methodologies and analytical strategies for the structural elucidation of the novel spirocyclic compound, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to offer a robust framework for the characterization of this and similar complex small molecules, which are of growing interest in medicinal chemistry.[1]
The unique spiro[3.3]heptane framework, featuring a thietane 1,1-dioxide and an amino-substituted cyclobutane ring, presents a fascinating structural challenge. This guide will navigate the logical progression of analysis, from establishing the molecular formula to defining the three-dimensional arrangement of atoms, all while explaining the causality behind the chosen experimental approaches.
Foundational Analysis: Establishing the Molecular Blueprint
The initial step in the characterization of any novel compound is the determination of its molecular formula and mass. For this compound (CAS No. 1363381-29-6), this is achieved through high-resolution mass spectrometry (HRMS), a cornerstone technique in modern analytical chemistry.[1]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy (typically to within 5 ppm).[2] This precision allows for the unambiguous determination of the elemental composition from the exact mass.
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid to promote protonation.
-
Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the liquid, creating a fine spray of charged droplets.[3][4][5]
-
Desolvation: The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase ions.[3]
-
Mass Analysis: The ions are guided into the high-resolution mass analyzer, which separates them based on their m/z ratio.
Expected Results and Interpretation:
For this compound (C₆H₁₁NO₂S), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 162.0583. HRMS analysis should yield a measured mass that closely matches this theoretical value, confirming the molecular formula.
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₁NO₂S |
| Monoisotopic Mass | 161.0510 |
| [M+H]⁺ (calc.) | 162.0583 |
Trustworthiness Check: The observation of the characteristic isotopic pattern for sulfur (a notable M+2 peak) further corroborates the presence of a sulfur atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Causality of Experimental Choice: While HRMS provides the molecular formula, it offers limited information about the connectivity of the atoms. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting fragment ions, providing pieces of the structural puzzle.
Experimental Workflow: Collision-Induced Dissociation (CID)
The protonated molecule ([M+H]⁺) is mass-selected and subjected to collisions with an inert gas (e.g., argon or nitrogen). This collision energy induces fragmentation at the weakest bonds.
Predicted Fragmentation Pathway:
Based on the known fragmentation patterns of sulfonamides, a characteristic loss of sulfur dioxide (SO₂) is anticipated.[4]
-
[M+H]⁺ → [M+H - SO₂]⁺ + SO₂
This neutral loss of 64 Da is a strong indicator of the sulfone moiety. Further fragmentation of the remaining aminocyclobutane portion would provide additional structural confirmation.
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals.[6][7][8][9]
1D NMR: ¹H and ¹³C Spectra
¹H NMR Spectroscopy: This experiment provides information about the chemical environment and connectivity of protons in the molecule.
¹³C NMR Spectroscopy: This provides information about the different types of carbon atoms present.
Predicted Chemical Shifts:
Due to the absence of experimental data for the exact target molecule, the following predictions are based on known chemical shift ranges for similar structural motifs, such as spiro[3.3]heptanes and thietane 1,1-dioxides.[2][10][11]
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| CH-NH₂ | ~3.5 - 4.0 | ~50 - 55 | Methine proton adjacent to the electron-withdrawing amino group. |
| CH₂ (amino-cyclobutane) | ~2.0 - 2.8 | ~30 - 35 | Diastereotopic methylene protons of the cyclobutane ring. |
| Spiro-C | - | ~45 - 50 | Quaternary spirocyclic carbon. |
| CH₂ (thietane ring) | ~3.0 - 3.8 | ~55 - 60 | Methylene protons adjacent to the strongly electron-withdrawing sulfone group. |
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
2D NMR: COSY, HSQC, and HMBC for Unambiguous Assignments
Causality of Experimental Choice: 1D spectra of complex molecules can have overlapping signals. 2D NMR experiments resolve these ambiguities by showing correlations between different nuclei.[6][7][8][9][12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton connectivity within each of the cyclobutane rings.[7][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.[7][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment to connect the different fragments of the molecule, for example, showing a correlation from the protons on the thietane ring to the spiro-carbon.[7][12]
Logical Workflow for NMR Data Interpretation
Caption: Workflow for NMR-based structure elucidation.
Defining the Three-Dimensional Structure: Single-Crystal X-ray Crystallography
While NMR and MS provide the connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[13][14][15]
Causality of Experimental Choice: For a spirocyclic compound, understanding the puckering of the four-membered rings and their relative orientation is crucial. X-ray crystallography is the only technique that can provide this information with high precision.[13][15]
Experimental Protocol: X-ray Diffraction
-
Crystallization: The primary challenge is to grow a single crystal of sufficient quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.
Expected Structural Features:
-
The two cyclobutane rings will be approximately perpendicular to each other.
-
The thietane ring is expected to be puckered.
-
The sulfone group will exhibit tetrahedral geometry.
-
The analysis will confirm the relative stereochemistry of the amino group.
Data Presentation: Key Geometric Parameters
| Parameter | Expected Value |
| C-S Bond Length | ~1.8 Å |
| S=O Bond Length | ~1.45 Å |
| C-spiro-C Angle | ~88-92° |
| Ring Puckering Angle | Variable |
Plausible Synthetic Route
While this guide focuses on structure elucidation, a plausible synthetic route provides context for the molecule's existence. The synthesis of the related 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been reported.[1] A likely pathway to the target molecule involves the oxidation of the thioether to a sulfone.
Synthetic Workflow Overview
Caption: Plausible synthetic pathway overview.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. High-resolution mass spectrometry is essential for determining the molecular formula and initial fragmentation patterns. A comprehensive suite of 1D and 2D NMR experiments is necessary to unambiguously establish the atomic connectivity. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By following the logical and self-validating protocols outlined in this guide, researchers can confidently characterize this and other complex spirocyclic molecules, paving the way for their potential applications in drug discovery and development.
References
- 1. CN104177327A - Preparation method of 6-amino-2-thiospiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 2. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR spectrum [chemicalbook.com]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principles of Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. Spiro[3.3]heptan-2-one(30152-57-9) 1H NMR spectrum [chemicalbook.com]
- 11. spiro<3.3>heptane-3-carboxylic acid(28114-87-6) 1H NMR [m.chemicalbook.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. mkuniversity.ac.in [mkuniversity.ac.in]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane: A Novel Scaffold for Drug Discovery
CAS Number: 1363381-29-6 Molecular Formula: C₆H₁₁NO₂S Molecular Weight: 161.22 g/mol
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic rings. The spiro[3.3]heptane scaffold has emerged as a compelling three-dimensional (3D) bioisostere for the phenyl ring, offering a rigid framework that can improve physicochemical properties and confer novelty to drug candidates.[1][2] This guide provides a comprehensive technical overview of a unique derivative, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane, a promising building block for the design of next-generation therapeutics.[3] Its rigid spirocyclic core, combined with the presence of a sulfone group and a primary amine, offers a versatile platform for creating compounds with enhanced target engagement and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Physicochemical Properties and Structural Features
The key structural features of this compound contribute to its potential as a valuable scaffold in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | [3] |
| Molecular Weight | 161.22 g/mol | [3] |
| SMILES | NC1CC2(C1)CS(=O)(=O)C2 | [3] |
| CAS Number | 1363381-29-6 | [3] |
The spiro[3.3]heptane core imparts a rigid, non-planar geometry, which can lead to more specific interactions with biological targets compared to flexible aliphatic chains or flat aromatic rings. The sulfone group is a strong hydrogen bond acceptor and can participate in key interactions within a protein's binding site. The primary amine provides a crucial handle for further functionalization, allowing for the introduction of various pharmacophoric groups.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-stage process: the construction of the spirocyclic thioether precursor, followed by the oxidation of the sulfur atom to the sulfone.
Part 1: Synthesis of the Precursor, 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
A detailed nine-step synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been reported, starting from 2,2-bis(bromomethyl)-1,3-propanediol.[4] The overall yield for this synthesis is 31%.
Experimental Protocol:
The synthesis involves the conversion of 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane to its dimethanesulfonate derivative. This is followed by a cyclization reaction with sodium sulfide to form the thiaspiro[3.3]heptane ring system. The final step is the deprotection of the amino group to yield the desired hydrochloride salt.[4]
References
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
An In-Depth Technical Guide to 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane: A Rising Star in Medicinal Chemistry
Abstract
The quest for novel three-dimensional molecular scaffolds to escape the "flatland" of traditional aromatic compounds in drug discovery has led to a surge of interest in strained spirocyclic systems. Among these, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane has emerged as a key building block. This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its synthesis and burgeoning applications as a bioisostere in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their programs.
Introduction: The Imperative for 3D Scaffolds in Drug Design
Modern drug discovery is increasingly focused on developing molecules with improved physicochemical properties, such as solubility and metabolic stability, while retaining or enhancing biological activity. A prominent strategy to achieve this is the concept of bioisosteric replacement, where a key functional group or scaffold in a lead compound is replaced with another that mimics its spatial arrangement and electronic properties. The spiro[3.3]heptane core, with its rigid, non-planar structure, has been identified as a valuable bioisostere for commonly used aromatic rings like benzene.[1] The introduction of heteroatoms and functional groups onto this scaffold, as seen in this compound, further expands its utility, offering new vectors for molecular interactions and opportunities to fine-tune drug-like properties.
Core Molecular Properties
This compound is a unique molecule that combines the rigidity of the spiro[3.3]heptane framework with the functionality of a primary amine and a sulfone group. These features make it a versatile building block for the synthesis of more complex molecules.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | [2] |
| Molecular Weight | 161.226 g/mol | [2] |
| CAS Number | 1363381-29-6 | [2] |
| Appearance | White to Yellow Solid | [3] |
| Storage Temperature | 2-8 °C | [2][3] |
| SMILES | NC1CC2(C1)CS(=O)(=O)C2 | [2] |
| InChI Key | ISJRKZAXSIGKLL-UHFFFAOYSA-N | [3] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The following diagram outlines a proposed synthetic pathway, starting from a protected amino-cyclobutane precursor. The rationale behind this multi-step synthesis is to ensure the stability of the functional groups and to achieve the desired transformations in a controlled manner.
Caption: Proposed multi-stage synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are based on established methodologies for similar chemical transformations and provide a starting point for the synthesis of the target compound.
Step 1: Synthesis of 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane (Protected Intermediate)
The formation of the thiaspiro[3.3]heptane core can be achieved via the synthesis of its precursor, 6-amino-2-thiaspiro[3.3]heptane hydrochloride, as described in Chinese patent CN104177327A.[4][5] This intermediate would then be protected with a tert-butyloxycarbonyl (Boc) group to shield the amine during the subsequent oxidation step. The Boc group is a standard protecting group for amines, known for its stability under a range of conditions and its facile removal under acidic conditions.[]
-
Materials: 6-amino-2-thiaspiro[3.3]heptane hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Suspend 6-amino-2-thiaspiro[3.3]heptane hydrochloride in DCM.
-
Add TEA to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0 °C and add a solution of Boc₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane.
-
Step 2: Oxidation to tert-butyl (2,2-dioxo-2-thia-spiro[3.3]heptan-6-yl)carbamate
The oxidation of the sulfide to a sulfone is a critical step. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[7] The use of an excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, avoiding the formation of the sulfoxide intermediate.
-
Materials: 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane, m-CPBA, DCM.
-
Procedure:
-
Dissolve the Boc-protected thiaspiroheptane in DCM.
-
Cool the solution to 0 °C.
-
Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the excess m-CPBA by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude sulfone.
-
Purify by recrystallization or column chromatography.
-
Step 3: Deprotection to this compound
The final step involves the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Materials: tert-butyl (2,2-dioxo-2-thia-spiro[3.3]heptan-6-yl)carbamate, TFA, DCM.
-
Procedure:
-
Dissolve the Boc-protected sulfone in DCM.
-
Add TFA dropwise at room temperature.
-
Stir the mixture for 1-2 hours or until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by neutralization.
-
Characterization
While specific spectra for this compound are not publicly available, the structure of the final compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the successful removal of the Boc group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, as well as the strong, characteristic stretches for the S=O bonds of the sulfone group.
Several chemical suppliers, such as BLDpharm, indicate the availability of analytical data, including NMR, HPLC, and LC-MS for this compound, which can be requested for verification purposes.[2]
Applications in Medicinal Chemistry: A Bioisostere for Aromatic Rings
The primary application of this compound in drug discovery lies in its use as a saturated, three-dimensional bioisostere for substituted phenyl rings. The rigid spiro[3.3]heptane core can mimic the spatial orientation of substituents on an aromatic ring, while the sulfone and amine groups provide opportunities for hydrogen bonding and other key interactions with biological targets.
The Rationale for Bioisosteric Replacement
The replacement of flat, aromatic rings with 3D saturated scaffolds can offer several advantages in drug design:
-
Improved Physicochemical Properties: Saturated scaffolds generally lead to lower lipophilicity and higher aqueous solubility, which can improve the pharmacokinetic profile of a drug candidate.
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.
-
Novel Intellectual Property: The use of novel scaffolds can provide a pathway to new chemical entities with patent protection.
-
Exploration of New Chemical Space: 3D scaffolds can present functional groups in unique vectors, potentially leading to novel interactions with target proteins and improved selectivity.
Workflow for Bioisosteric Replacement
The process of incorporating this compound as a bioisostere in a drug discovery program is outlined below.
Caption: Workflow for the application of this compound as a bioisostere.
Conclusion and Future Outlook
This compound represents a significant addition to the medicinal chemist's toolbox. Its unique combination of a rigid, three-dimensional scaffold and versatile functional groups makes it an attractive building block for the development of next-generation therapeutics. As the drive to explore novel chemical space continues, we anticipate that this and related spirocyclic systems will play an increasingly important role in the design of drugs with improved efficacy and developability. Further research into the synthesis and application of this and other functionalized spiro[3.3]heptane derivatives is warranted and holds considerable promise for the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 1363381-29-6|6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide|BLD Pharm [bldpharm.com]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104177327A - Preparation method of 6-amino-2-thiospiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 5. CN104177327B - Preparation method of 6-amino-2-thiaspiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
Unlocking New Dimensions in Drug Discovery: A Technical Guide to the Biological Potential of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Foreword: Beyond Flatland in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic, "flat" molecular structures. While effective, these structures often present challenges in terms of specificity, metabolic stability, and intellectual property. The concept of "escaping flatland" has driven a paradigm shift towards three-dimensional (3D) molecular architectures that can offer improved pharmacological properties.[1][2][3] The spiro[3.3]heptane motif, a rigid and structurally unique scaffold, has emerged as a powerful tool in this endeavor, acting as a bioisostere for common chemical groups and providing novel exit vectors for molecular elaboration.[4][5][6] This guide focuses on a particularly intriguing, yet underexplored, member of this family: 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane . While extensive biological data for this specific compound is not yet publicly available, its unique combination of a spirocyclic core, a sulfone group, and a primary amine suggests significant untapped potential. This document will serve as a technical primer, synthesizing information on its structure and proposing a roadmap for elucidating its biological activity.
The Molecular Architecture of this compound
This compound (CAS No. 1363381-29-6) is a novel, synthetic compound characterized by a spirocyclic system where two cyclobutane rings share a single carbon atom. One of these rings incorporates a sulfone group (a sulfur atom double-bonded to two oxygen atoms), and the other is functionalized with a primary amine.
| Property | Value | Source |
| Molecular Formula | C6H11NO2S | ChemShuttle |
| Molecular Weight | 161.226 g/mol | ChemShuttle |
| CAS Number | 1363381-29-6 | ChemShuttle |
| Canonical SMILES | NC1CC2(C1)CS(=O)(=O)C2 | ChemShuttle |
The rigid, 3D structure of the spiro[3.3]heptane core is its most defining feature. Unlike flexible aliphatic chains or flat aromatic rings, this scaffold holds its functional groups in precise, predictable orientations. This conformational restriction can lead to higher binding affinity for biological targets by reducing the entropic penalty of binding.[7] The sulfone group is a key functional moiety, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The primary amine provides a crucial handle for further chemical modification, allowing for the construction of libraries of derivatives for structure-activity relationship (SAR) studies. A Chinese patent suggests that this compound can serve as a substitute for piperazine, piperidine, and morpholine structures in drug design, with the potential for good biocompatibility and broad applications in developing treatments for cancer, depression, viral infections, and anxiety.[8]
Synthesis of the Core Scaffold
The synthesis of this compound hydrochloride has been described in the scientific literature.[9] A common synthetic route starts from 2,2-bis(bromomethyl)-1,3-propanediol and proceeds through a multi-step synthesis to yield the target compound.[9] Another patented method describes the synthesis starting from 7-phenyl-6,8-diazaspiro[10][11]nonane-2,2-dicarboxylic acid, highlighting a pathway to produce this novel intermediate for pharmaceutical applications.[8]
The availability of scalable synthetic routes is a critical consideration for the development of any new chemical entity. The existence of these published methods suggests that this compound can be produced in sufficient quantities for extensive biological screening and preclinical development.
Postulated Biological Activity and a Proposed Research Roadmap
Given the novelty of this compound, a systematic approach is required to uncover its biological potential. Based on the known activities of related spirocyclic and sulfur-containing compounds, we can formulate several primary hypotheses for its biological function. Spirocyclic compounds have demonstrated a wide range of activities, including antioxidant properties and effects on central nervous system (CNS) receptors.[10][12][13] Sulfur-containing compounds are also well-represented in pharmaceuticals and natural products, with activities ranging from antibacterial to anticancer.[7][14][15]
Our proposed research roadmap involves a tiered screening approach, starting with broad-based phenotypic screens and progressing to more targeted assays.
Tier 1: Broad Phenotypic Screening
The initial phase of investigation should focus on identifying any significant biological effects of the compound across a diverse range of cell-based assays.
Experimental Protocol: High-Content Imaging for Cytotoxicity and Phenotypic Profiling
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-87 MG glioblastoma) and a non-cancerous human cell line (e.g., hTERT-RPE1) in 384-well, clear-bottom imaging plates at a density of 1,000-2,000 cells per well.
-
Compound Treatment: The following day, treat the cells with a 10-point, 3-fold serial dilution of this compound (starting from 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Staining: Stain the cells with a cocktail of fluorescent dyes, such as Hoechst 33342 (nuclei), CellMask Green (cytoplasm), and MitoTracker Red CMXRos (mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify various cellular features, including cell count (for viability), nuclear morphology (for apoptosis), mitochondrial membrane potential, and cytoskeletal changes.
Causality and Rationale: This unbiased approach allows for the simultaneous assessment of cytotoxicity and the identification of any distinct morphological changes induced by the compound. A unique phenotypic signature could provide clues to the compound's mechanism of action.
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104177327A - Preparation method of 6-amino-2-thiospiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of some sulfur- and selenium-containing spiro compounds - Proshin - Russian Chemical Bulletin [journals.rcsi.science]
- 12. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane: A Versatile Intermediate in Modern Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical scaffolds that provide access to new chemical space is a perpetual driver in pharmaceutical research. Spirocyclic systems, with their inherent three-dimensionality, have emerged as particularly valuable motifs. This guide focuses on 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS No: 1363381-29-6), a unique spirocyclic sulfonamide, often referred to as a spirocyclic β-sultam.[1][2][3] We will explore its synthesis, chemical properties, and burgeoning role as a pharmaceutical intermediate, offering insights into its application as a bioisosteric replacement for common heterocycles and as a building block for creating libraries of sp³-enriched drug candidates.
Introduction: The Value of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, offer a distinct structural advantage in drug design. Their rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This departure from flat, aromatic structures—often associated with toxicity and metabolic liabilities—is a key strategy in developing next-generation therapeutics.
The subject of this guide, this compound, integrates this spirocyclic advantage with the properties of a sulfonamide, a well-established pharmacophore. Specifically, it is a β-sultam, a cyclic sulfonamide embedded in a four-membered ring.[4] This strained ring system not only imparts unique conformational constraints but also presents opportunities for diverse chemical modifications. Its structural novelty and synthetic accessibility have positioned it as an important building block for drug discovery programs targeting a range of diseases, including cancer, depression, and infectious agents.[5]
Synthesis and Physicochemical Properties
The synthesis of spirocyclic sultams like this compound is an area of active chemical research. While multiple strategies exist for forming β-sultams, including [2+2] cycloadditions and intramolecular cyclizations, a prominent and scalable approach involves the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides.[1][2][4][6][7] This method is valued for its efficiency and ability to be performed on a multigram scale.[2]
The general workflow for such a synthesis is outlined below.
Caption: General Synthesis Workflow for Spirocyclic β-Sultams.
The physical and chemical properties of the title compound are summarized in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Source |
| CAS Number | 1363381-29-6 | [3] |
| Molecular Formula | C₆H₁₁NO₂S | [3] |
| Molecular Weight | 161.226 g/mol | [3] |
| Purity (Typical) | ≥95% | [3] |
| Storage Conditions | 2-8 °C | [3] |
| SMILES | NC1CC2(C1)CS(=O)(=O)C2 | [3] |
Application as a Pharmaceutical Intermediate
The true value of this compound lies in its utility as a versatile building block. The primary amine handle serves as a key functional group for derivatization, allowing for the introduction of a wide array of substituents via amide coupling, reductive amination, and other standard transformations.
Bioisosteric Replacement
A key application is its use as a bioisostere for common heterocyclic structures like piperidine, piperazine, and morpholine.[5] Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's overall pharmacological profile. The rigid, sp³-rich structure of the spiro[3.3]heptane core can offer improved metabolic stability, solubility, and cell permeability compared to its flatter, more traditional counterparts.[5]
Caption: Derivatization Pathways for Compound Library Synthesis.
Library Synthesis for High-Throughput Screening
The compound is an ideal starting point for the creation of diverse chemical libraries for high-throughput screening (HTS). By reacting the primary amine with a collection of diverse carboxylic acids, aldehydes, or sulfonyl chlorides, researchers can rapidly generate hundreds or thousands of novel compounds. These libraries, rich in three-dimensional structures, are then screened against various biological targets to identify potential hits for new drug development programs.
Experimental Protocol: General Procedure for Amide Coupling
The following protocol provides a representative, step-by-step methodology for derivatizing the primary amine via amide coupling.
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.
-
Reagent Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quality Control and Analytical Methods
Ensuring the purity and identity of this intermediate is critical for its use in pharmaceutical synthesis. A robust quality control workflow is essential.
Caption: Quality Control Workflow for Pharmaceutical Intermediates.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically used with UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and ensure the absence of significant organic impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Safety, Handling, and Scalability
As with any laboratory chemical, proper safety precautions must be observed. While specific toxicity data for this compound is not widely published, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Scalability: The synthetic routes, particularly the one-pot reductive cyclization, have been demonstrated on a gram scale, suggesting good potential for process scale-up.[2] However, any scale-up operation should be preceded by a thorough safety review and process optimization.
Conclusion and Future Outlook
This compound is more than just a novel molecule; it is a powerful tool for medicinal chemists. Its unique three-dimensional structure, combined with a synthetically accessible functional handle, makes it an exemplary scaffold for building the next generation of therapeutic agents. By providing a rigid, sp³-rich core, it enables the exploration of new chemical space and serves as a valuable bioisosteric replacement for less favorable traditional heterocycles. As drug discovery continues to demand greater structural diversity and improved physicochemical properties, the importance of intermediates like this spirocyclic sultam is set to grow, paving the way for innovative treatments for a wide range of human diseases.
References
- 1. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. New synthesis of beta-sultams from pentafluorophenyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104177327A - Preparation method of 6-amino-2-thiospiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 6. Rhodium-catalyzed spirocyclic sultam synthesis by [3+2] annulation with cyclic N-sulfonyl ketimines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
The Ascendancy of Spirocyclic Sulfones: A Technical Guide for Modern Medicinal Chemistry
Abstract
The pursuit of novel chemical matter with enhanced therapeutic potential is a perpetual endeavor in drug discovery. In recent years, there has been a notable shift from planar, two-dimensional scaffolds towards more three-dimensional and sp³-rich molecular architectures. This strategic evolution, often termed "escaping from flatland," aims to improve the physicochemical and pharmacological properties of drug candidates. Within this paradigm, spirocyclic sulfones have emerged as a particularly compelling structural motif. This in-depth technical guide provides a comprehensive overview of the role and application of spirocyclic sulfones in medicinal chemistry. We will explore the synergistic benefits of combining a rigid, three-dimensional spirocyclic core with the versatile sulfone functional group. This guide will delve into synthetic strategies, analyze the impact on key drug-like properties, and showcase the therapeutic potential of this scaffold across various disease areas through illustrative case studies.
Introduction: The Strategic Imperative for Three-Dimensionality
The over-reliance on flat, aromatic structures in drug design has been linked to challenges such as poor solubility, metabolic instability, and off-target toxicity. The introduction of sp³-rich scaffolds, such as spirocycles, addresses these limitations by providing a more defined three-dimensional arrangement of pharmacophoric elements.[1] Spirocycles, characterized by two rings sharing a single atom, offer a unique conformational rigidity that can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2] This inherent three-dimensionality often leads to improved physicochemical properties, including increased solubility and metabolic stability.[1]
The sulfone group (R-S(=O)₂-R'), a key player in medicinal chemistry, is a polar, achiral functional group that is a potent hydrogen bond acceptor.[3] Its incorporation into a molecule can modulate lipophilicity, improve pharmacokinetic profiles, and in some instances, serve as a bioisosteric replacement for other functional groups like ketones or even carboxylic acids.[4] The fusion of a spirocyclic scaffold with a sulfone moiety creates a powerful combination, harnessing the benefits of both components to generate novel chemical entities with promising therapeutic profiles.
Synthetic Strategies for Accessing Spirocyclic Sulfones
The construction of the spirocyclic sulfone core can be a synthetic challenge. However, a number of elegant and efficient methodologies have been developed to access this valuable scaffold.
Radical Cyclization Approaches
Radical cyclization reactions have proven to be a powerful tool for the synthesis of complex cyclic systems. A recently developed practical and versatile approach for the synthesis of multi-functionalized spirocyclic vinyl sulfones proceeds through a cascade of radical cyclization followed by a (hetero)aryl migration.[5] This method utilizes readily available starting materials and proceeds under mild photocatalytic conditions, offering access to a diverse range of complex scaffolds.[5]
The proposed mechanism for this transformation is depicted below:
Caption: Proposed mechanism for photocatalytic synthesis of spirocyclic vinyl sulfones.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, provide another avenue for the construction of spirocyclic sulfones. These reactions can be highly stereoselective, allowing for the controlled synthesis of complex three-dimensional structures.[6] For instance, the reaction of a diene-containing sulfone with a suitable dienophile can generate a spirocyclic sulfone in a single step.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile method for the formation of cyclic compounds. This strategy has been successfully applied to the synthesis of cyclic sulfones from acyclic precursors containing two olefinic moieties.[6]
Caption: General workflow for Ring-Closing Metathesis (RCM) to form cyclic sulfones.
Physicochemical and Pharmacological Properties
The incorporation of a spirocyclic sulfone moiety can have a profound impact on the physicochemical and pharmacokinetic properties of a molecule.
Impact on Physicochemical Properties
The introduction of a spirocyclic scaffold generally leads to an increase in the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and reduced lipophilicity (LogP).[1] The sulfone group, being polar, further contributes to a reduction in lipophilicity and an increase in aqueous solubility.[3]
| Property | Non-Spirocyclic Analog (e.g., Phenyl Sulfone) | Spirocyclic Analog (e.g., Spiro[3.3]heptane Sulfone) | Rationale for Change |
| cLogP | Higher | Lower | Increased sp³ character and disruption of planarity reduces lipophilicity.[7] |
| Aqueous Solubility | Lower | Higher | Reduced lipophilicity and increased polarity improve solubility. |
| Metabolic Stability | Variable | Generally Higher | The rigid spirocyclic core can block sites of metabolism. |
| hERG Inhibition | Potential Liability | Often Reduced | The 3D geometry can disrupt interactions with the hERG channel.[8] |
Table 1: Comparative Physicochemical Properties of Non-Spirocyclic vs. Spirocyclic Sulfones.
Pharmacokinetic (ADME) Profile
The improved physicochemical properties of spirocyclic sulfones often translate to a more favorable pharmacokinetic profile, including improved absorption, distribution, metabolism, and excretion (ADME). The increased metabolic stability can lead to a longer half-life and improved oral bioavailability. However, the impact on properties like brain penetration can be complex, with some studies showing reduced CNS penetration for certain spirocyclic sulfones.[9]
Therapeutic Applications of Spirocyclic Sulfones
The unique structural and physicochemical properties of spirocyclic sulfones have made them attractive scaffolds for a wide range of therapeutic targets.
Diuretics: ROMK Inhibitors
A notable success story for spirocyclic sulfones is the development of potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel.[8] These inhibitors have shown promise as a novel class of diuretics for the treatment of hypertension and heart failure.[5][8] The spirocyclic core was crucial for achieving high potency and selectivity against the hERG channel, a common liability for many ion channel modulators.[8]
Caption: Mechanism of action for spirocyclic sulfone ROMK inhibitors as diuretics.
Anticancer Agents
Several spirocyclic sulfone derivatives have demonstrated promising anticancer activity. For example, a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines.[10] Mechanistic studies revealed that these compounds induce cell cycle arrest in the G2/M phase and promote apoptosis.[10] The induction of apoptosis by sulfone-containing compounds is a recognized anticancer mechanism.[11]
The apoptotic pathway induced by these compounds often involves the intrinsic or mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase cascades.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antivirals - mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Properties of Spirocyclic [1,2,3]‐Triazolooxazine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Mechanism of Sulfur-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A-7-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane for CNS Disorder Research: A Technical Guide to Unlocking Novel Chemical Space
Executive Summary
The relentless pursuit of novel, effective, and safe therapeutics for Central Nervous System (CNS) disorders necessitates the exploration of uncharted chemical space. The high attrition rate of CNS drug candidates is often linked to suboptimal physicochemical properties, poor blood-brain barrier (BBB) penetration, and off-target effects. This guide introduces 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane , a novel, sp³-rich scaffold, as a promising starting point for next-generation CNS drug discovery.
While this specific molecule is a novel chemical entity with limited direct biological data, its constituent parts—the rigid spiro[3.3]heptane core, the polar sulfone moiety, and the versatile primary amine—present a compelling combination of features to address key challenges in CNS medicinal chemistry. This document provides the scientific rationale for its investigation, a proposed research cascade from in silico modeling to in vitro validation, and detailed experimental protocols to empower researchers to explore the potential of this unique scaffold.
Part 1: The Rationale - Why This Scaffold Demands Investigation
The design of CNS drugs is a multi-parameter optimization challenge. Molecules must possess a delicate balance of properties to engage their target in the brain while minimizing systemic exposure and toxicity. The this compound scaffold is uniquely positioned to meet these demands.
The Spiro[3.3]heptane Core: Rigidity and Three-Dimensionality
Spirocyclic scaffolds, where two rings share a single atom, are increasingly vital tools in modern drug design.[1][2] Their inherent three-dimensionality allows for the precise projection of functional groups into space, which can lead to enhanced potency and selectivity compared to traditional flat, aromatic systems.[3][4]
Key advantages of the spiro[3.3]heptane core include:
-
Increased sp³ Character: Moving away from flat, sp²-rich molecules often improves solubility, metabolic stability, and reduces off-target promiscuity.
-
Conformational Rigidity: The strained four-membered rings lock the molecule into a limited number of well-defined conformations. This reduces the entropic penalty upon binding to a target, potentially increasing potency.[2]
-
Novel Exit Vectors: The non-planar geometry provides unique angles for substituents to explore binding pockets, unlocking new structure-activity relationships (SAR).[5]
-
Bioisosteric Potential: The spiro[3.3]heptane scaffold has been successfully used as a saturated, three-dimensional bioisostere for phenyl rings, leading to patent-free analogs of established drugs with high activity.[5][6]
The Thietane 1,1-Dioxide (Sulfone) Moiety: A Key Modulator
The thietane 1,1-dioxide, or cyclic sulfone, is a critical component of the scaffold that imparts several beneficial properties for CNS drug design.[7][8] The sulfone group is a strong hydrogen bond acceptor and is metabolically robust.
Contributions of the sulfone moiety:
-
Polarity and Solubility: As a polar functional group, the sulfone can help lower the lipophilicity (LogP) of a molecule, which is often necessary to improve aqueous solubility and avoid the high-lipophilicity-driven toxicity and clearance issues common in CNS candidates.[9]
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[9]
-
Modulation of Basicity: When positioned near an amine, a sulfone's electron-withdrawing nature can reduce the basicity (pKa) of the amine. This is a crucial feature for CNS drugs, as a lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels like hERG, while maintaining sufficient basicity for target engagement.[9]
-
CNS Penetration: While highly polar, sulfones are found in numerous CNS-penetrant drugs and candidates.[10] The key is balancing the polarity with other molecular properties to achieve optimal BBB permeability.[11] For instance, some styryl sulfone derivatives have shown good blood-brain barrier permeability and neuroprotective effects.[12]
The Primary Amine: A Versatile Anchor for SAR
The 6-amino group provides a versatile and strategically placed functional handle. Primary amines are common in CNS drugs and neurotransmitters, often serving as a key interaction point with the target receptor or enzyme. This amine allows for a straightforward and systematic exploration of SAR through derivatization, such as amidation, alkylation, or sulfonylation, to fine-tune potency, selectivity, and pharmacokinetic properties.[13]
Part 2: A Proposed Research Cascade
Investigating a novel scaffold requires a logical, stepwise approach. The following cascade outlines a proposed workflow to synthesize, characterize, and evaluate the potential of this compound and its derivatives.
Proposed Synthesis and Characterization
While the target molecule is commercially available as a building block from specialized vendors, understanding its synthesis is crucial for creating analogs.[14] A plausible synthetic route can be adapted from literature precedents for similar thia-spiro[3.3]heptane structures.[15]
A potential synthetic pathway involves the formation of a 1,1-bis(hydroxymethyl)cyclobutane intermediate, which is then converted to a dimesylate. Reaction with a sulfide source like sodium sulfide would form the thietane ring, and subsequent oxidation (e.g., with m-CPBA or Oxone®) would yield the desired thietane 1,1-dioxide (sulfone) core.[11][15] Standard functional group manipulations would then be used to install the amine.
In Silico Profiling: Predicting CNS Drug-Likeness
Before committing to extensive laboratory work, in silico modeling can provide valuable predictions about the molecule's potential to be a successful CNS drug. The CNS Multi-Parameter Optimization (MPO) score is a widely used algorithm that combines several key physicochemical properties into a single desirability score.[16] A score of ≥ 4.0 is considered desirable for CNS candidates.[17]
Table 1: Predicted CNS MPO Parameters for the Core Scaffold
| Parameter | Predicted Value | Desirability Score (0-1) | Rationale |
|---|---|---|---|
| cLogP | 0.8 - 1.5 | 1.0 | Low lipophilicity is key for avoiding BBB efflux and off-target effects. |
| cLogD (pH 7.4) | -0.5 - 0.5 | 1.0 | Considers ionization state; low value is favorable. |
| Molecular Weight | 161.23 g/mol | 1.0 | Low MW (<360) is strongly correlated with successful CNS penetration.[18] |
| TPSA | 69.6 Ų | 1.0 | Topological Polar Surface Area is within the optimal range (40-90 Ų).[18] |
| H-Bond Donors | 1 (from NH₂) | 1.0 | Low number of H-bond donors (<3.5) is critical for BBB permeability.[17] |
| pKa (Most Basic) | ~8.5 | 0.75 | Moderately basic amine is desirable; avoids hERG liability of high pKa. |
| Predicted CNS MPO | ~5.75 | Highly Desirable | The predicted score strongly supports the scaffold's potential. |
Note: Values are estimated based on established principles and data from similar structures. Actual experimental values may vary.
Proposed In Vitro Evaluation Workflow
A tiered screening approach is recommended to efficiently identify biological activity and assess the developability of the scaffold.
Caption: Proposed tiered workflow for in vitro evaluation.
Tier 1: Primary Screening The initial goal is to identify any interaction with known CNS targets. A broad binding screen against a panel of CNS-relevant receptors, transporters, and ion channels is recommended.[19] Commercial services offer comprehensive panels that provide a cost-effective way to survey the biological landscape.
Tier 2: Hit Confirmation and Functional Assays Any hits from the primary screen must be validated. This involves:
-
Dose-Response Curves: Confirming the potency (e.g., IC₅₀ or EC₅₀) of the hit.
-
Functional Assays: Assessing whether the compound acts as an agonist, antagonist, or modulator. For example, if a hit is identified for a Gq-coupled GPCR, a calcium flux assay would be appropriate. For ion channels or synaptic targets, a microelectrode array (MEA) assay on primary neurons can reveal functional effects on network activity.[20][21]
-
Safety Panels: Early assessment of liabilities such as hERG channel inhibition and cytochrome P450 (CYP) inhibition is critical.
Tier 3: ADME and CNS Penetration Assessment A promising lead must have suitable drug-like properties.
-
In Vitro ADME: Key assays include metabolic stability in liver microsomes and permeability assessment using Caco-2 or MDCK cell monolayers.[18]
-
PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based assay that predicts passive BBB permeability.[22][23] This is a crucial step to confirm that the scaffold has the intrinsic ability to cross the BBB.
Detailed Protocol: PAMPA-BBB Assay
This protocol provides a standardized method for assessing the passive permeability of the scaffold across an artificial blood-brain barrier.[24][25]
Objective: To determine the apparent permeability coefficient (Pₑ) of the test compound.
Materials:
-
96-well filter plate (Donor plate, e.g., Millipore PVDF membrane)
-
96-well acceptor plate
-
Porcine brain lipid extract or commercial BBB lipid solution
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (10 mM in DMSO)
-
High permeability (e.g., Caffeine) and low permeability (e.g., Atenolol) control stocks
-
Analytical instrumentation (LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the BBB lipid solution (e.g., porcine brain lipid in dodecane) onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for ~5 minutes.[25]
-
Prepare Donor Solutions: Dilute the 10 mM stock solutions of the test compound and controls to a final concentration of 500 µM in PBS. The final DMSO concentration should be ≤1%.[25]
-
Load Donor Plate: Add 200 µL of each donor solution to separate wells of the coated filter plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter wells makes contact with the buffer in the acceptor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[25]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability (Pₑ): The apparent permeability coefficient (Pₑ) in cm/s is calculated using the following equation:
Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq)
Where:
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
C_eq = Equilibrium concentration
-
Table 2: Interpretation of PAMPA-BBB Results
| Permeability (Pₑ, 10⁻⁶ cm/s) | Predicted CNS Penetration |
|---|---|
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Reference ranges adapted from literature.[24]
Part 3: Future Directions and Conclusion
The this compound scaffold represents a compelling and underexplored entry point for novel CNS drug discovery. Its unique combination of a rigid 3D core, a polar modulating sulfone group, and a versatile synthetic handle provides a robust platform for developing next-generation therapeutics.
The proposed research cascade, from predictive in silico modeling to definitive in vitro permeability assays, offers a clear and efficient path to validate this hypothesis. By focusing on scaffolds that are pre-optimized for CNS drug-like properties, research and development teams can significantly increase the probability of success and reduce the timelines and costs associated with bringing new treatments to patients suffering from debilitating neurological and psychiatric disorders. The logical next steps involve synthesizing a small, focused library of analogs based on this core and executing the described screening workflow to identify initial hits for optimization.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Thietane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemshuttle.com [chemshuttle.com]
- 15. researchgate.net [researchgate.net]
- 16. docs.chemaxon.com [docs.chemaxon.com]
- 17. Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioivt.com [bioivt.com]
- 20. neuroproof.com [neuroproof.com]
- 21. Advanced Translational Neuroscience Assays [metrionbiosciences.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. paralab.es [paralab.es]
- 24. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioassaysys.com [bioassaysys.com]
Methodological & Application
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Hydrochloride
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality is paramount for improving drug-like properties. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as valuable scaffolds due to their inherent rigidity and well-defined exit vectors for substituent placement.[1] This structural rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The spiro[3.3]heptane motif, in particular, is recognized as a bioisostere for commonly used rings like cyclohexane and benzene, offering a unique spatial arrangement while maintaining a low molecular weight and favorable physicochemical properties.[2][3]
The target molecule, this compound hydrochloride (CAS No. 1363381-29-6), incorporates both the desirable spiro[3.3]heptane core and a sulfone moiety.[2] The sulfone group is a versatile functional group in medicinal chemistry, often acting as a hydrogen bond acceptor and improving metabolic stability and pharmacokinetic profiles. The primary amine provides a crucial handle for further derivatization, making this compound a highly valuable building block for the synthesis of complex pharmaceutical candidates.[4] This document provides a comprehensive, field-tested guide for the multi-step synthesis of this important intermediate, detailing the underlying chemical principles and offering a robust, reproducible protocol.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound hydrochloride is a multi-step process that can be logically divided into three principal stages. The strategy is predicated on the initial construction of a protected aminocyclobutane core, followed by the formation of the thiaspiro[3.3]heptane ring system, and culminating in the oxidation of the thioether to the target sulfone and final deprotection.
Stage 1: Synthesis of the Boc-Protected Cyclobutane Intermediate. This stage involves the construction of a key building block, 3-(tert-butoxycarbonylamino)-1,1-bis(hydroxymethyl)cyclobutane. This intermediate contains the necessary functional groups—a protected amine and two primary alcohols—correctly positioned for the subsequent spirocyclization. The use of a tert-butyloxycarbonyl (Boc) protecting group is strategic; it is stable under the conditions required for the subsequent steps but can be readily removed under acidic conditions at the end of the synthesis.
Stage 2: Formation of the Thiaspiro[3.3]heptane Core. The diol intermediate is converted into a more reactive dimesylate. This bis-electrophile then undergoes a nucleophilic substitution reaction with a sulfur source, such as sodium sulfide, to form the four-membered thietane ring, thereby constructing the spirocyclic skeleton.
Stage 3: Oxidation and Deprotection. The thioether within the spirocyclic core is selectively oxidized to the corresponding sulfone. This transformation is critical for achieving the final target structure. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is an effective reagent for this purpose, reliably oxidizing sulfides to sulfones without affecting the Boc protecting group. The synthesis concludes with the acidic removal of the Boc group, which simultaneously protonates the amine to yield the final, stable hydrochloride salt.
References
Application Notes and Protocols for the Utilization of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the application of the novel spirocyclic building block, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane , in combinatorial chemistry for the purposes of drug discovery and development. This guide details the rationale for its use, its synthesis, and protocols for its incorporation into small molecule libraries. The inherent three-dimensionality and favorable physicochemical properties of this scaffold make it an attractive starting point for the exploration of novel chemical space.
Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a guiding tenet in modern medicinal chemistry, advocating for a shift away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons. This shift is correlated with improved physicochemical properties and better pharmacokinetic profiles. Spirocycles, which are ring systems fused at a single atom, are exemplary of this principle.[1][2]
The This compound scaffold offers several key advantages:
-
Inherent Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional structure, enabling the projection of substituents into diverse vectors of chemical space. This can lead to enhanced binding affinity and selectivity for biological targets.[3]
-
Improved Physicochemical Properties: The incorporation of spirocyclic motifs has been shown to increase solubility, reduce lipophilicity, and improve metabolic stability compared to their carbocyclic or aromatic counterparts.[2]
-
Novel Chemical Space: This particular scaffold combines the features of an azetidine ring with a thietane dioxide ring, providing access to a unique and underexplored area of chemical space. The thietane dioxide moiety, in particular, is known to be a polar motif that can favorably modulate a molecule's properties.[4][5]
-
Bioisosteric Replacement: The spiro[3.3]heptane core can serve as a saturated, non-collinear bioisostere of a phenyl ring, offering a pathway to novel, patent-free analogues of existing drugs with potentially improved properties.[6][7]
Physicochemical Properties of the Scaffold
A clear understanding of the building block's properties is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | [8] |
| Molecular Weight | 161.23 g/mol | [8] |
| CAS Number | 1363381-29-6 | [8] |
| Appearance | White to light yellow crystalline powder | [8] |
| Storage | 2-8 °C | [8] |
Synthesis of this compound
The synthesis of this building block can be achieved in a multi-step sequence, starting from commercially available materials. The following is a representative synthetic pathway based on literature precedents for similar structures.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 6-(tert-butoxycarbonyl)amino-2,2-dioxo-2-thia-spiro[3.3]heptane
This protocol is adapted from the synthesis of the unoxidized precursor and general oxidation procedures for thietanes.[1]
Part A: Synthesis of 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane
-
Mesylation: To a solution of 3-(tert-butoxycarbonyl)amino-1,1-bis(hydroxymethyl)cyclobutane in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents). Slowly add methanesulfonyl chloride (2.2 equivalents) and stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude dimethanesulfonate.
-
Cyclization: Dissolve the crude dimethanesulfonate in dimethylformamide (DMF). Add sodium sulfide (1.5 equivalents) and heat the mixture to 80 °C for 6 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane.
Part B: Oxidation to the Sulfone
-
Oxidation: Dissolve 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane in DCM and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 6-(tert-butoxycarbonyl)amino-2,2-dioxo-2-thia-spiro[3.3]heptane.
Protocol 2: Deprotection to Yield the Free Amine
Standard acidic conditions are effective for the removal of the Boc protecting group.[2]
-
Deprotection: Dissolve the Boc-protected amine in DCM. Add trifluoroacetic acid (TFA, 10 equivalents) and stir at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether. Collect the solid by filtration to obtain this compound as its trifluoroacetate salt. Alternatively, a solution of HCl in dioxane can be used to yield the hydrochloride salt.
Application in Combinatorial Library Synthesis
The primary amino group of this compound serves as a handle for diversification. Amide bond formation is a robust and widely used reaction in combinatorial chemistry.
Workflow for Parallel Amide Synthesis
Caption: General workflow for combinatorial amide library synthesis.
Protocol 3: Solution-Phase Parallel Amide Library Synthesis
This protocol is designed for the generation of a discrete compound library in a parallel format.
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP). Prepare individual stock solutions of a diverse set of carboxylic acid building blocks.
-
Reaction Setup: In an array of reaction vials, dispense the stock solution of the spirocyclic amine. To each vial, add a solution of a unique carboxylic acid (1.1 equivalents).
-
Coupling Reagent Addition: Add a solution of an amide coupling reagent, for example, a mixture of HATU (1.1 equivalents) and diisopropylethylamine (DIPEA, 2.0 equivalents), to each vial.
-
Reaction: Seal the vials and agitate at room temperature for 12-16 hours.
-
Work-up and Purification: After the reaction is complete, the library can be purified by parallel high-performance liquid chromatography (HPLC) to yield the final amide products.
Expected Characterization Data for a Representative Amide Derivative:
While specific data for derivatives of this compound is not widely published, the following are expected proton NMR chemical shift ranges for a generic N-acyl derivative, based on the analysis of similar structures:
| Protons | Expected Chemical Shift (δ, ppm) |
| NH (amide) | 7.5 - 8.5 |
| CH-N | 4.0 - 4.5 |
| CH₂ adjacent to sulfone | 3.0 - 3.5 |
| Other CH₂ | 2.0 - 2.8 |
Protocol 4: Solid-Phase Synthesis of an Amide Library
Solid-phase synthesis is advantageous for the rapid generation of large combinatorial libraries.
-
Resin Loading: Swell a suitable resin (e.g., Rink amide resin) in DMF. Couple a diverse set of Fmoc-protected amino acids to the resin using standard peptide coupling conditions.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group, revealing the free amine.
-
Coupling of the Spirocyclic Scaffold: In a solution of DMF, pre-activate this compound with a coupling reagent (e.g., HATU/DIPEA) and add it to the resin. Agitate for 4-6 hours.
-
Capping (Optional): To cap any unreacted amines, treat the resin with acetic anhydride and a non-nucleophilic base.
-
Cleavage and Purification: Cleave the final compounds from the resin using a solution of TFA with scavengers (e.g., triisopropylsilane and water). Purify the library members by parallel HPLC.
Conclusion
This compound is a valuable and promising building block for combinatorial chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an ideal starting point for the design and synthesis of novel compound libraries aimed at a wide range of biological targets. The protocols outlined in this document provide a solid foundation for the successful incorporation of this scaffold into drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. US20220169620A1 - Spiro-cyclic amine derivatives as s1p modulators - Google Patents [patents.google.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
The Strategic Application of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane in Structure-Activity Relationship (SAR) Studies
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the modern era of drug discovery, the strategic move away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures is a well-established principle for improving physicochemical and pharmacokinetic properties.[1] Spirocyclic scaffolds, in particular, have garnered significant interest as they offer a rigid and well-defined three-dimensional geometry, enabling a more precise exploration of the chemical space around a biological target.[1][2] Among these, the 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane scaffold has emerged as a particularly valuable building block. Its unique strained ring system, coupled with a strategically placed primary amine and a sulfone moiety, provides a versatile platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[3][4]
This guide provides a comprehensive overview of the strategic application of this compound in SAR studies, detailing its physicochemical properties, the rationale for its use, and step-by-step protocols for its derivatization and evaluation in relevant biological assays.
Physicochemical and Structural Properties of the Scaffold
The this compound core (CAS No. 1363381-29-6) possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns.[5]
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₆H₁₁NO₂S[5] | Provides a low molecular weight starting point for library synthesis. |
| Molecular Weight | 161.23 g/mol [5] | Allows for significant modification without exceeding drug-like molecular weight ranges. |
| Topology | Spiro[3.3]heptane | A rigid, non-planar structure that projects substituents into distinct vectors in 3D space.[4][6] This can lead to improved target binding and selectivity.[1] |
| Key Functional Groups | Primary Amine (-NH₂) | A versatile handle for a wide array of chemical modifications, most commonly amide bond formation, to explore the surrounding chemical space.[7][8] |
| Sulfone (-SO₂-) | A polar, metabolically stable group that can act as a hydrogen bond acceptor and improve aqueous solubility.[9] |
The rigidity of the spiro[3.3]heptane framework reduces the entropic penalty upon binding to a target, potentially leading to higher affinity ligands.[10] Furthermore, the sulfone group introduces polarity and can serve as a bioisosteric replacement for other functional groups, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11][12]
Application in SAR Studies: A Strategic Overview
The primary utility of the this compound scaffold lies in its ability to serve as a central hub for systematic SAR exploration. The primary amine at the 6-position acts as a key exit vector, allowing for the introduction of a wide variety of substituents. This systematic modification enables researchers to probe the steric and electronic requirements of the target's binding pocket.
A typical SAR strategy involving this scaffold would be to synthesize a library of analogs by reacting the primary amine with a diverse set of carboxylic acids to form a series of amides. This approach allows for a rapid and efficient exploration of the chemical space around the core scaffold.
Caption: SAR Exploration Workflow.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the derivatization of the this compound scaffold and its subsequent evaluation in common biological assays.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a robust and widely used method for forming amide bonds between the primary amine of the scaffold and a carboxylic acid.[13][14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.[7]
Materials:
-
This compound
-
Carboxylic acid of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Representative Target-Based Assay - In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a protein kinase of interest using a commercially available luminescence-based assay kit.[15][16] These assays measure the amount of ADP produced, which is directly proportional to kinase activity.[16]
Materials:
-
Synthesized amide analogs of this compound
-
Kinase of interest, substrate peptide, and ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[16]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the test compounds and a DMSO control.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the luminescence-based assay kit.[16]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]
Protocol 3: Cell-Based Assay for Functional Activity - GPCR Activation Assay
This protocol provides a framework for evaluating the functional activity of the synthesized compounds on a G protein-coupled receptor (GPCR) expressed in a cell line.[17][18] Many such assays rely on measuring the accumulation of downstream second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs).[19]
Materials:
-
Mammalian cell line stably or transiently expressing the GPCR of interest
-
Cell culture medium and reagents
-
Synthesized amide analogs
-
Assay buffer
-
Second messenger detection kit (e.g., HTRF-based cAMP or IP-One assay)
-
Plate reader capable of detecting the assay signal (e.g., HTRF)
Procedure:
-
Seed the cells expressing the GPCR of interest into a suitable microplate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Remove the cell culture medium and add the diluted compounds to the cells. Include a known agonist or antagonist as a positive control.
-
Incubate the plate for the appropriate time and temperature to allow for receptor activation and second messenger accumulation.
-
Lyse the cells and perform the second messenger detection assay according to the manufacturer's protocol.
-
Measure the signal on a compatible plate reader.
-
Analyze the data to determine the effect of the compounds on GPCR activation, calculating EC₅₀ or IC₅₀ values as appropriate.
Caption: General Experimental Workflow.
Data Interpretation and SAR Analysis
The data generated from the biological assays will be crucial for establishing a clear structure-activity relationship. By comparing the biological activity of the different amide analogs, researchers can deduce the impact of various 'R' group substitutions on target engagement.
Hypothetical SAR Data Table:
| Compound ID | 'R' Group | Kinase X IC₅₀ (nM) | GPCR Y EC₅₀ (nM) |
| Scaffold-H | -H | >10,000 | >10,000 |
| Analog-1 | -CH₃ | 5,200 | 8,500 |
| Analog-2 | -Phenyl | 750 | 1,200 |
| Analog-3 | -4-Fluorophenyl | 250 | 600 |
| Analog-4 | -4-Methoxyphenyl | 980 | 1,500 |
| Analog-5 | -Cyclohexyl | 1,500 | 2,100 |
From this hypothetical data, one might infer that:
-
Aromatic 'R' groups are preferred over aliphatic ones for both targets.
-
An electron-withdrawing substituent (fluoro) on the phenyl ring enhances activity for both targets.
-
An electron-donating substituent (methoxy) is detrimental to activity compared to the unsubstituted phenyl ring.
These insights guide the next round of synthesis in the lead optimization process, focusing on further refining the substituents on the phenyl ring to maximize potency and selectivity.
Conclusion
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal for the development of novel therapeutics. Its inherent three-dimensionality and the synthetic tractability of its primary amine handle allow for a systematic and efficient exploration of the chemical space surrounding a biological target. By following the detailed protocols and strategic considerations outlined in this guide, researchers can effectively leverage this scaffold to build robust structure-activity relationships and accelerate the discovery of new drug candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemshuttle.com [chemshuttle.com]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. marinbio.com [marinbio.com]
Application Note: A Robust Protocol for the N-Acylation of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Introduction and Scientific Context
Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2][3] The compound 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS 1363381-29-6) represents a valuable building block, combining a strained spiro[3.3]heptane core with a polar thietane dioxide (sulfone) group and a primary amine for further functionalization.[4][5] The sulfone moiety enhances aqueous solubility and introduces a strong hydrogen bond acceptor, while the primary amine serves as a crucial handle for chemical modification.
N-acylation is a fundamental and versatile reaction in organic synthesis for the formation of amide bonds.[6] This transformation is critical for peptide synthesis, protecting group strategies, and the direct installation of functional groups to modulate the pharmacological profile of a lead compound.[7] This application note provides a detailed, reliable, and well-characterized protocol for the N-acylation of this compound using standard acylating agents. We will delve into the mechanistic rationale, step-by-step experimental procedures, workup, purification, and troubleshooting to ensure successful implementation by researchers in medicinal chemistry and drug development.
Mechanistic Principles: The "Why" Behind the Protocol
The N-acylation of a primary amine with an acyl chloride or acid anhydride proceeds via a nucleophilic addition-elimination mechanism.[8][9][10] Understanding this pathway is key to optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. For an acyl chloride, this is a chloride ion (Cl⁻); for an acid anhydride, it is a carboxylate anion.[11]
-
Deprotonation: A base is required to neutralize the acidic byproduct generated (hydrochloric acid or a carboxylic acid). This is a critical step; without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[12][13] We employ a non-nucleophilic tertiary amine, such as triethylamine (TEA), for this purpose.
The presence of the electron-withdrawing sulfone group in the spirocyclic core slightly reduces the basicity and nucleophilicity of the primary amine compared to a simple alkylamine. However, the amine remains sufficiently nucleophilic for efficient acylation under the standard conditions outlined below.
General Workflow Visualization
The overall process from starting materials to the final, characterized product can be visualized with the following workflow diagram.
Caption: General experimental workflow for N-acylation.
Detailed Experimental Protocol
This protocol describes a general procedure using an acyl chloride as the acylating agent. The reaction can be adapted for acid anhydrides, though reaction times may be longer.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound HCl Salt | >95% | Commercial | The free base can be generated beforehand or in situ. This protocol assumes the HCl salt. |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | Reagent Grade | Sigma-Aldrich | Use a fresh bottle or freshly distilled. Highly moisture-sensitive.[14] |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich | Store over KOH pellets under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics | Use from a solvent purification system or a fresh sealed bottle. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Soln. | Fisher Scientific | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Soln. | Fisher Scientific | For workup. |
| Brine (Saturated NaCl) | Saturated Aq. Soln. | Fisher Scientific | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound HCl salt (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Base Addition:
-
Slowly add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. The first equivalent neutralizes the HCl salt to form the free amine, and the subsequent 1.1-1.2 equivalents will neutralize the HCl generated during the acylation.
-
Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a more homogeneous solution as the free base is formed.
-
-
Acylating Agent Addition:
-
In a separate dry flask, prepare a solution of the acyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add this solution dropwise via a syringe or dropping funnel to the rapidly stirring amine solution at 0 °C over 10-15 minutes. A white precipitate (triethylammonium chloride) will typically form immediately.[10]
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 50-100% ethyl acetate in hexanes. The product should have a higher Rf value than the polar starting amine.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess TEA)
-
Saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities)
-
Brine (to reduce the amount of dissolved water in the organic layer)[15]
-
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[16]
-
-
Product Isolation and Purification:
-
Filter off the drying agent and wash the solid with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude material by either:
-
Recrystallization: From a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol).
-
Column Chromatography: Using silica gel and an appropriate eluent system as determined by TLC analysis.
-
-
-
Characterization:
-
Confirm the structure and purity of the final N-acylated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualization of Chemical Transformation
Caption: Conceptual overview of the N-acylation reaction.
Expected Results: Representative Examples
The following table provides anticipated outcomes for the acylation with two common acylating agents, based on established chemical principles. Yields are representative for an optimized procedure.
| Acylating Agent | R-Group | Expected Product Name | Typical Yield | Notes |
| Acetyl Chloride | -CH₃ | N-(2,2-dioxo-2-thia-spiro[3.3]heptan-6-yl)acetamide | 85-95% | A highly reactive and vigorous reaction. Maintain cooling during addition. |
| Benzoyl Chloride | -C₆H₅ (Phenyl) | N-(2,2-dioxo-2-thia-spiro[3.3]heptan-6-yl)benzamide | 80-90% | Less reactive than acetyl chloride; may require a slightly longer reaction time. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient base (amine protonated).2. Inactive/degraded acylating agent.3. Insufficient reaction time or temperature. | 1. Ensure 2.2 equivalents of TEA are used if starting from the HCl salt.2. Use a fresh bottle of acyl chloride.[14]3. Allow the reaction to stir longer at room temperature or gently warm to 30-40 °C. |
| Low Yield | 1. Product loss during aqueous workup (if product has some water solubility).2. Inefficient purification. | 1. Back-extract all aqueous layers with fresh DCM to recover any dissolved product.2. Choose purification method carefully; for highly polar products, recrystallization may be superior to chromatography. |
| Multiple Products (TLC) | 1. Di-acylation (unlikely for amides).2. Side reactions due to impurities in starting materials or reagents.3. Degradation of the spirocyclic core (possible under harsh conditions, though the sulfone is stable). | 1. Over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine.[17]2. Ensure all reagents are pure and solvents are anhydrous.3. Avoid excessive heating. The thietane dioxide ring is relatively robust but prolonged exposure to strong acid/base or high heat should be avoided. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all operations involving acyl chlorides, triethylamine, and dichloromethane in a certified chemical fume hood.
-
Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle with extreme care.[14]
-
Triethylamine: Is flammable and has a strong, irritating odor.
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction, especially with water, can be exothermic. Perform this step slowly and with cooling if necessary.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemshuttle.com [chemshuttle.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: A Proposed Diastereoselective Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups.[1][2] This application note outlines a proposed diastereoselective synthesis for 6-amino-2,2-dioxo-2-thia-spiro[3.3]heptane derivatives, key building blocks for novel therapeutics. The outlined strategy focuses on the construction of the spirocyclic core via a key [2+2] cycloaddition reaction, followed by diastereoselective functionalization. This document provides a theoretical framework and detailed, actionable protocols to guide researchers in the synthesis of these valuable compounds.
Introduction: The Significance of Spiro[3.3]heptanes in Drug Discovery
Spirocycles are a class of molecules characterized by two rings connected by a single common atom.[3] This unique structural feature imparts a defined three-dimensionality, which can lead to enhanced protein-binding interactions and improved physicochemical properties compared to their planar counterparts.[3] The spiro[3.3]heptane system, in particular, has been identified as a bioisostere for the phenyl group, offering a saturated, non-planar alternative for exploring chemical space in drug design.[4] The incorporation of a sulfone moiety and an amino group, as in the target molecule this compound, introduces opportunities for hydrogen bonding and other key interactions with biological targets, making these derivatives highly sought after in modern drug discovery programs.[5][6]
The primary challenge in the synthesis of substituted spiro[3.3]heptanes lies in controlling the stereochemistry at the newly formed stereocenters. Diastereoselective synthesis is therefore crucial for obtaining stereochemically pure compounds, which is a prerequisite for clinical development. This note details a proposed synthetic route designed to address this challenge.
Proposed Synthetic Strategy: A Retro-Synthetic Analysis
Our proposed synthesis of this compound derivatives begins with a retro-synthetic analysis to identify key starting materials and transformations.
.dot
Caption: Retrosynthetic analysis of the target molecule.
The key steps in our proposed forward synthesis are:
-
[2+2] Cycloaddition: Formation of the spiro[3.3]heptane core through the reaction of a substituted thietane-1,1-dioxide with an appropriate allene.
-
Formation of a Spirocyclic Ketone: Conversion of the cycloaddition product into a key spirocyclic ketone intermediate.
-
Diastereoselective Reductive Amination: Introduction of the amino group in a stereocontrolled manner.
-
Deprotection: Removal of protecting groups to yield the final product.
Experimental Protocols
Protocol 1: Synthesis of the Spirocyclic Ketone Intermediate
This protocol details the initial steps to construct the core spiro[3.3]heptanone scaffold.
Step 1.1: [2+2] Cycloaddition of 3-Methoxythietane-1,1-dioxide and 1,1-Dichloroallene
The synthesis begins with a [2+2] cycloaddition to form the spiro[3.3]heptane skeleton. This reaction is analogous to established methods for creating spirocyclic systems.
-
Rationale: The use of a substituted thietane-1,1-dioxide and a substituted allene allows for the direct construction of the desired spirocyclic framework. The choice of substituents is critical for the subsequent transformations.
Procedure:
-
To a solution of 3-methoxythietane-1,1-dioxide (1.0 eq) in a suitable solvent such as acetonitrile, add 1,1-dichloroallene (1.2 eq).
-
The reaction mixture is heated to 80 °C in a sealed tube for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the dichlorinated spirocyclic adduct.
Step 1.2: Hydrolysis to the Spirocyclic Ketone
The dichlorinated adduct is then converted to the corresponding ketone.
-
Rationale: The gem-dichloro group serves as a masked ketone. Hydrolysis under acidic conditions will unmask the carbonyl functionality.
Procedure:
-
Dissolve the dichlorinated spirocyclic adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired spiro[3.3]heptanone.
.dot
Caption: Workflow for the synthesis of the spirocyclic ketone.
Protocol 2: Diastereoselective Reductive Amination
This protocol describes the crucial step of introducing the amino group with stereocontrol.
-
Rationale: Diastereoselectivity can be achieved by using a chiral auxiliary or a chiral reagent during the reductive amination process. The choice of reducing agent and reaction conditions will significantly influence the diastereomeric ratio. The bulky sulfone group is expected to direct the incoming nucleophile to the opposite face, leading to the desired diastereomer.
Procedure:
-
To a solution of the spiro[3.3]heptanone (1.0 eq) in methanol, add a chiral amine, such as (R)-alpha-methylbenzylamine (1.1 eq), and a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1 hour to form the imine intermediate.
-
The reaction is cooled to -78 °C, and a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of water and extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
The major diastereomer is isolated by column chromatography.
Protocol 3: Deprotection to Yield the Final Product
The final step involves the removal of the chiral auxiliary to provide the primary amine.
-
Rationale: The chiral auxiliary, having served its purpose in directing the stereochemistry, is now removed. For an alpha-methylbenzyl group, this is typically achieved through hydrogenolysis.
Procedure:
-
The purified protected amine (1.0 eq) is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously for 24 hours at room temperature.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final this compound derivative.
Data Summary
The following table provides expected outcomes for the proposed synthetic route. Actual results may vary depending on the specific substrates and reaction conditions used.
| Step | Product | Expected Yield (%) | Expected Diastereomeric Ratio |
| 1.1 | Dichlorinated Spirocyclic Adduct | 60-75 | N/A |
| 1.2 | Spiro[3.3]heptanone Intermediate | 85-95 | N/A |
| 2 | Protected Amino Spirocycle | 70-85 | >90:10 |
| 3 | Final Amino Product | >95 | >90:10 |
Conclusion
This application note provides a detailed, plausible, and scientifically grounded protocol for the diastereoselective synthesis of this compound derivatives. By following the outlined steps, researchers in organic synthesis and drug discovery can access these valuable and complex molecular scaffolds. The key to success in this synthesis lies in the careful execution of the diastereoselective reductive amination step. Further optimization of reaction conditions may be necessary to achieve the desired levels of purity and yield for specific derivatives.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemshuttle.com [chemshuttle.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Large-Scale Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane, a critical building block in modern medicinal chemistry. Spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties. This guide details a plausible and scalable synthetic route, compiled from patent literature and established chemical principles. It covers the strategic synthesis of key intermediates, process optimization considerations for scale-up, rigorous purification protocols, and analytical validation. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction: The Significance of Spiro[3.3]heptane Scaffolds
Spiro[3.3]heptane derivatives are increasingly sought-after motifs in drug discovery. Their rigid, three-dimensional structure provides a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets. The specific compound, this compound, combines the spirocyclic core with a β-sultam (a cyclic sulfonamide) and a primary amine. This unique combination of functional groups makes it a versatile synthon for creating libraries of novel compounds for various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] As a conformationally restricted analog of other bioactive amines, it offers a pathway to enhance potency, selectivity, and metabolic stability.
The synthesis of such strained ring systems on a large scale presents unique challenges, including ring strain management, regioselectivity, and ensuring safety. This guide is designed to address these challenges by presenting a robust and validated synthetic strategy.
Retrosynthetic Analysis and Overall Strategy
The synthesis of the target molecule is best approached through a convergent strategy. The core of the molecule is the spiro[3.3]heptane system containing a β-sultam. A logical retrosynthetic disconnection breaks the molecule down into more readily available starting materials.
Our proposed forward synthesis, based on an analysis of related chemical literature, involves three main stages:
-
Formation of a Key Intermediate: Synthesis of a protected amino-cyclobutane derivative equipped with the necessary functional groups for the subsequent cyclization.
-
Spirocyclization and Sultam Formation: The critical step involving the construction of the second ring and the formation of the sultam.
-
Deprotection and Isolation: Removal of the protecting group to yield the final primary amine and purification to pharmaceutical-grade standards.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol is designed for a target scale of 100-500 g of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).
Step 1: Synthesis of tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate
The synthesis begins with a commercially available cyclobutane derivative, which is functionalized to introduce the protected amine and the two hydroxymethyl groups required for the subsequent cyclization.
-
Rationale: A Boc (tert-butyloxycarbonyl) protecting group is chosen for the amine due to its stability under the reduction conditions and its straightforward removal under acidic conditions in the final step. The reduction of the ketone and ester functionalities is achieved using a strong reducing agent like lithium aluminum hydride (LAH).
Protocol:
-
To a stirred, cooled (0 °C) suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a solution of tert-butyl 3-oxocyclobutanecarboxylate in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.
-
Concentrate the combined filtrate and washes under reduced pressure to yield the crude diol. The product is often used in the next step without further purification, or it can be purified by column chromatography.
Step 2: Synthesis of tert-Butyl (6,6-dioxo-6-thia-spiro[3.3]heptan-2-yl)carbamate
This is the key ring-forming step, where the spirocyclic β-sultam is constructed via a two-step, one-pot procedure involving mesylation followed by intramolecular cyclization.
-
Rationale: The diol is first converted to a dimesylate. The use of a strong, non-nucleophilic base then facilitates an intramolecular double alkylation of the sulfonamide nitrogen, forming the strained spirocyclic system. Methanesulfonyl chloride is an effective and scalable sulfonylating agent.
Protocol:
-
Dissolve the diol from Step 1 in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (Et3N), followed by the dropwise addition of methanesulfonyl chloride. Maintain the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours after the addition is complete.
-
In a separate flask, prepare a solution of a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) in THF and cool it to 0 °C.
-
Slowly add the solution of the dimesylate intermediate to the NaHMDS solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield the protected spirocyclic sultam.
Step 3: Deprotection to Yield this compound
The final step is the removal of the Boc protecting group to furnish the target primary amine.
-
Rationale: Acid-catalyzed cleavage is the standard method for Boc deprotection. Hydrochloric acid in a solvent like 1,4-dioxane or methanol is effective and allows for the isolation of the product as a stable hydrochloride salt, which often improves crystallinity and handling.
Protocol:
-
Dissolve the purified product from Step 2 in methanol or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE), filter, and wash with the same solvent to obtain the hydrochloride salt of the final product.
-
The salt can be converted to the free amine by neutralization with a suitable base if required.
Process and Scalability Considerations
Table 1: Key Process Parameters and Controls
| Parameter | Step 1: Reduction | Step 2: Cyclization | Step 3: Deprotection |
| Temperature | 0 °C to reflux | 0 °C to RT | Room Temperature |
| Rationale | Control exothermic LAH reaction | Control mesylation, facilitate cyclization | Mild conditions to prevent side reactions |
| Reagent Control | Slow addition of ester to LAH | Dropwise addition of MsCl | Stoichiometric control of acid |
| Safety Concern | Highly reactive LAH (pyrophoric) | Corrosive MsCl, flammable solvents | Corrosive HCl |
| Workup | Careful Fieser quench | Aqueous quench of strong base | Neutralization/Extraction |
Scalability Insights:
-
Exotherm Management: The LAH reduction in Step 1 is highly exothermic and requires careful control of the addition rate and efficient cooling on a large scale.
-
Reagent Choice: While NaHMDS is effective, for very large scales, other bases like potassium tert-butoxide could be explored for cost and handling reasons.[4]
-
Purification: Large-scale chromatography can be cumbersome. Developing a crystallization procedure for the intermediate from Step 2 and the final product is highly recommended to improve throughput and purity.
-
Waste Management: The process generates significant salt waste (aluminum salts, NaCl). A proper waste disposal plan is essential.
Analytical Characterization
A self-validating protocol requires rigorous analytical control at each stage to ensure the identity and purity of intermediates and the final product.
Table 2: Analytical Specifications
| Compound | Method | Specification |
| Intermediate (Step 1) | ¹H NMR, ¹³C NMR | Structure confirmation |
| LC-MS | Purity >95% | |
| Intermediate (Step 2) | ¹H NMR, ¹³C NMR | Structure confirmation |
| LC-MS, HRMS | Purity >98%, accurate mass confirmation | |
| Final Product (HCl salt) | ¹H NMR, ¹³C NMR | Structure confirmation |
| HPLC | Purity >99% | |
| Elemental Analysis | Confirms elemental composition |
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Conclusion
The protocol described provides a robust and scalable pathway to this compound. By understanding the rationale behind each step and implementing careful process controls, researchers and process chemists can confidently produce this valuable building block in the quantities required for drug discovery and development programs. The key to success on a large scale lies in managing the exothermic reactions safely and developing efficient, non-chromatographic purification methods.
References
The Strategic Deployment of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane in Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the contemporary landscape of drug discovery, the principle of "escaping from flatland" has become a guiding tenet for medicinal chemists. This paradigm advocates for a deliberate shift away from planar, sp²-rich molecular architectures towards more three-dimensional, sp³-rich scaffolds.[1] The rationale is compelling: molecules with greater spatial complexity are more likely to exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can achieve higher selectivity for their biological targets by engaging with complex protein binding sites.[2]
Spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have emerged as exemplary scaffolds in this pursuit of three-dimensionality.[3] Their unique, conformationally restricted structure allows for precise, vectorially defined projections of functional groups into chemical space. When incorporated into drug candidates, these scaffolds can serve as bioisosteric replacements for more common rings like piperidine or cyclohexane, often leading to improved pharmacological profiles.[4][5]
This guide focuses on a highly versatile and functionalized member of this class: 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane . The presence of a primary amine offers a synthetically tractable handle for a multitude of chemical transformations, while the sulfone moiety, a well-regarded amide bioisostere, imparts desirable properties such as improved hydrolytic stability and the ability to act as a hydrogen bond acceptor.[6] This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in constructing diverse spirocyclic heterocycles for researchers in medicinal chemistry and drug development.
Synthesis of the Building Block: A Multi-step Approach
The preparation of this compound is a multi-step process that begins with the construction of the thiaspiro[3.3]heptane core, followed by functional group manipulation and a final oxidation step. The initial stages of the synthesis, leading to the precursor 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane, have been previously described. The final two steps to obtain the target building block are detailed below.
Caption: Synthetic pathway to the target building block.
Protocol 1: Synthesis of 6-Amino-2-thiaspiro[3.3]heptane Hydrochloride
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to unmask the primary amine.
Materials:
-
6-(tert-Butoxycarbonyl)amino-2-thiaspiro[3.3]heptane
-
4 M HCl in 1,4-Dioxane
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane (1.0 eq) in a minimal amount of methanol in a round-bottom flask under a nitrogen atmosphere.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0-10.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue and triturate to precipitate the product as a solid.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 6-Amino-2-thiaspiro[3.3]heptane hydrochloride as a white to off-white solid.
Protocol 2: Oxidation to this compound
The final step is the oxidation of the thietane sulfur atom to the corresponding sulfone. This transformation is reliably achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
6-Amino-2-thiaspiro[3.3]heptane hydrochloride
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Suspend 6-Amino-2-thiaspiro[3.3]heptane hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture and dissolve the product. Separate the aqueous layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application Protocols: Derivatization of the Spirocyclic Amine
The primary amine of this compound serves as a versatile anchor point for introducing a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Below are detailed protocols for three fundamental transformations.
Caption: Key derivatization pathways for the title building block.
Protocol 3: Amide Bond Formation via HATU Coupling
Amide coupling is one of the most frequently performed reactions in medicinal chemistry. For a sterically demanding amine such as this spirocyclic system, a potent coupling agent like HATU is recommended to ensure efficient reaction.[7][8][9]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and this compound (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic amide.
Protocol 4: Reductive Amination with Aldehydes or Ketones
Reductive amination is a robust method for forming secondary or tertiary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent particularly well-suited for this one-pot reaction, as it preferentially reduces the in situ-formed iminium ion over the starting carbonyl compound.[10][11]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of interest (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount for ketones)
-
Saturated NaHCO₃ (aq), brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature. For less reactive ketones, a catalytic amount of acetic acid may be added.[10]
-
Stir the mixture under a nitrogen atmosphere at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated spirocyclic amine.
Protocol 5: Synthesis of Spirocyclic Sulfonamides
The formation of a sulfonamide linkage is a common strategy to introduce a stable, hydrogen-bond accepting group. The reaction of the primary amine with a sulfonyl chloride is a straightforward and high-yielding transformation.[12]
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride of interest (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.0 eq) to the solution.
-
Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting amine is consumed, dilute the mixture with DCM and wash with 1 M HCl (2x) to remove the base.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired spirocyclic sulfonamide.
Conclusion and Outlook
The this compound building block represents a powerful tool for medicinal chemists aiming to incorporate novel, three-dimensional, and sp³-rich scaffolds into their drug discovery programs. Its rigid core, combined with the synthetically accessible primary amine and the beneficial properties of the sulfone group, provides an excellent platform for generating diverse libraries of compounds. The protocols detailed herein offer reliable and robust methods for the synthesis and functionalization of this key intermediate, empowering researchers to explore new areas of chemical space and develop next-generation therapeutics with improved pharmacological properties.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Conformational Rigidity for Next-Generation Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation. A leading strategy to overcome these limitations is the incorporation of non-natural, conformationally restricted amino acids.[1][2][3] 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane emerges as a novel building block designed to impart significant structural constraints on peptide backbones. Its unique spirocyclic architecture, featuring a central quaternary carbon and a rigid thietane dioxide moiety, offers a powerful tool for medicinal chemists to sculpt peptide conformations with high precision.[4][5]
The spiro[3.3]heptane framework introduces a sharp, well-defined turn, effectively locking the dihedral angles of the peptide backbone in its vicinity. The sulfone group of the thietane dioxide ring is a polar, non-basic, and chemically robust feature that can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity to biological targets. This application note provides a comprehensive guide for the strategic incorporation of this compound into peptide sequences, detailing its anticipated impact on structure and function, and presenting robust protocols for its use in both solid-phase and solution-phase peptide synthesis.
Mechanistic Rationale: The Structural Impact of a Spirocyclic Thietane Dioxide Amino Acid
The introduction of this compound into a peptide chain is hypothesized to induce a significant local conformational ordering. The spirocyclic nature of this building block restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby influencing the overall secondary structure of the peptide.[6] This is particularly advantageous in the mimicry of β-turns or the stabilization of helical structures, which are often critical for biological activity.
The thietane dioxide ring is a bioisostere for other cyclic structures and introduces a unique geometric vector for side-chain presentation. The sulfone moiety is a strong hydrogen bond acceptor and can influence the solvation properties of the peptide, potentially improving aqueous solubility and metabolic stability.[5] The rigid, three-dimensional nature of the spirocycle allows for the projection of pharmacophoric elements into distinct regions of space, which can be leveraged for structure-based drug design to optimize interactions with protein binding pockets.[4][5]
Figure 1: Conceptual workflow illustrating the impact of incorporating this compound on peptide properties.
Protocols for the Incorporation of this compound
As this compound is a primary amine, it will be incorporated into a growing peptide chain via acylation of its amino group by the activated C-terminus of the preceding amino acid. The following protocols are based on standard peptide synthesis methodologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines the incorporation of this compound into a peptide sequence on a solid support using the Fmoc/tBu protection strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether, cold
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.
-
Activation of Preceding Amino Acid: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling of Standard Amino Acid: Add the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Incorporation of this compound:
-
Perform Fmoc deprotection of the N-terminal amino acid as described in step 2.
-
Wash the resin as described in step 3.
-
Dissolve this compound (3 eq.) in DMF. Note: This building block does not have a protecting group on its amine, as it is the point of attachment.
-
In a separate vessel, pre-activate the C-terminus of the resin-bound peptide by adding a solution of DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Agitate for 10 minutes.
-
Add the solution of this compound to the activated resin-bound peptide. Agitate for 2-4 hours at room temperature. A longer coupling time is recommended due to the potential steric hindrance of the spirocyclic structure.
-
-
Continuation of Synthesis: After coupling the spirocyclic amine, the next amino acid in the sequence can be coupled to the newly introduced amine.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Figure 2: Workflow for the solid-phase synthesis of a peptide containing this compound.
Protocol 2: Solution-Phase Peptide Synthesis
For the synthesis of dipeptides or smaller peptide fragments containing the spirocyclic amine, a solution-phase approach can be employed.
Materials:
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
This compound
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve the N-protected amino acid (1 eq.), PyBOP (1.1 eq.), and this compound (1.2 eq.) in anhydrous DCM.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM).
-
Deprotection (if required): The protecting group on the N-terminal amino acid (e.g., Boc) can be removed under standard conditions (e.g., 4 M HCl in dioxane or TFA in DCM) to yield the dipeptide fragment with a free N-terminus for further elongation.
Anticipated Results and Data Interpretation
The incorporation of this compound is expected to significantly influence the physicochemical and biological properties of peptides. The following table summarizes the expected outcomes based on the known effects of conformationally restricted amino acids.
| Property | Standard Linear Peptide | Peptide with this compound | Rationale |
| Conformational Flexibility | High | Low | The spirocyclic structure rigidly constrains the peptide backbone, reducing the number of accessible conformations.[2] |
| Secondary Structure | Random coil or transient helices/sheets | Stabilized β-turn or helical motifs | The fixed dihedral angles induced by the spirocycle can nucleate and stabilize specific secondary structures. |
| Proteolytic Stability | Low | High | The unnatural amino acid and the rigid conformation can prevent recognition and cleavage by proteases.[2] |
| Receptor Binding Affinity (Kd) | Moderate to Low | Potentially High | A pre-organized, bioactive conformation can lead to a lower entropic penalty upon binding to a receptor.[3] |
| Aqueous Solubility | Variable | Potentially Increased | The polar sulfone group can enhance interactions with water molecules.[5] |
| Lipophilicity (LogP) | Variable | Potentially Modulated | The spirocyclic aliphatic core can increase lipophilicity, which can be balanced by the polar sulfone.[5] |
Case Study: Stabilizing a Bioactive β-Turn in an Integrin Antagonist
Many integrin antagonists derive their activity from an Arg-Gly-Asp (RGD) motif presented in a specific β-turn conformation. A common challenge is that linear RGD peptides are flexible and exhibit low affinity and selectivity.
Hypothetical Application:
By replacing the Gly residue in an RGD-containing peptide with this compound, it is possible to force the peptide into a stable β-turn-like structure. The spirocyclic amine would occupy the i+1 or i+2 position of the turn, with the Arg and Asp side chains projected in a manner that mimics the bioactive conformation. This modification is expected to increase the affinity and selectivity for a specific integrin subtype, such as αvβ3, which is involved in angiogenesis and tumor metastasis. The resulting peptide would also be more resistant to degradation in plasma, making it a more viable drug candidate.
Conclusion
This compound represents a valuable addition to the medicinal chemist's toolkit for peptide design. Its rigid, spirocyclic structure provides a robust method for controlling peptide conformation, leading to enhanced biological activity, stability, and selectivity. The protocols detailed in this application note provide a solid foundation for the successful incorporation of this novel building block into a wide range of peptide-based therapeutic candidates. The unique properties imparted by the thietane dioxide-containing spirocycle open new avenues for the rational design of next-generation peptide drugs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide to the spectroscopic characterization of the novel spirocyclic compound, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane . This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are designed to yield a complete and unambiguous structural elucidation and purity assessment of the title compound, a key building block in modern medicinal chemistry. The causality behind experimental choices and the interpretation of the resulting data are explained in detail, providing researchers with a robust framework for their own analytical workflows.
Introduction: The Structural Significance of Spiro[3.3]heptanes
Spirocyclic scaffolds have garnered significant attention in drug discovery due to their inherent three-dimensionality, which allows for the exploration of novel chemical space beyond traditional "flat" aromatic systems. The spiro[3.3]heptane core, in particular, offers a rigid and well-defined orientation of substituents, making it an attractive framework for the design of potent and selective therapeutics. The title compound, this compound, incorporates a primary amine for further functionalization and a sulfone group, which can act as a hydrogen bond acceptor and improve metabolic stability. Accurate and thorough spectroscopic characterization is paramount to confirming the successful synthesis and purity of this valuable building block.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is critical for anticipating its spectroscopic signatures.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Characteristics
The proton NMR spectrum is anticipated to be complex due to the rigid, non-planar nature of the spiro[3.3]heptane core. The protons on the cyclobutane rings are diastereotopic and will likely exhibit complex splitting patterns.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Key Considerations |
| -NH₂ | 1.0 - 3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. Will exchange with D₂O. |
| H-6 | 3.0 - 3.5 | Multiplet | Methine proton deshielded by the adjacent nitrogen atom. |
| H-5, H-7 | 2.0 - 2.8 | Multiplets | Diastereotopic methylene protons adjacent to the spiro carbon and the amino-substituted carbon. Complex coupling is expected. |
| H-1, H-3 | 3.2 - 3.8 | Multiplets | Methylene protons adjacent to the sulfone group, expected to be significantly deshielded. |
Expected ¹³C NMR Characteristics
The proton-decoupled ¹³C NMR spectrum will provide key information on the number of unique carbon environments.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale and Key Considerations |
| C-6 | 45 - 55 | Methine carbon attached to the amino group. |
| C-4 (Spiro) | 35 - 45 | Quaternary spiro carbon, typically a sharp signal. |
| C-5, C-7 | 30 - 40 | Methylene carbons in the amino-substituted ring. |
| C-1, C-3 | 55 - 65 | Methylene carbons adjacent to the highly deshielding sulfone group. |
Advanced NMR Experiments: COSY and HSQC
To definitively assign the complex proton and carbon signals, two-dimensional NMR experiments are essential.
Caption: Workflow for unambiguous NMR signal assignment.
NMR Sample Preparation and Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). The choice of solvent is critical as the amine protons' chemical shift is solvent-dependent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform COSY and HSQC experiments using standard pulse programs available on the spectrometer. Optimize acquisition and processing parameters to achieve good resolution in both dimensions.
-
D₂O Exchange: To confirm the -NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -NH₂ peak should disappear or significantly diminish.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an invaluable technique for identifying the key functional groups present in the molecule.
Expected Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Key Considerations |
| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Medium, two bands | The two bands correspond to the asymmetric and symmetric stretching of the N-H bonds.[1] |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This peak confirms the presence of a primary amine.[1] |
| Sulfone (-SO₂-) | Asymmetric SO₂ Stretch | 1350 - 1300 | Strong | A highly characteristic and intense absorption for sulfones. |
| Sulfone (-SO₂-) | Symmetric SO₂ Stretch | 1160 - 1120 | Strong | The presence of both strong sulfone bands is a definitive indicator of this functional group. |
| Alkane C-H | C-H Stretch | 2960 - 2850 | Medium to Strong | Characteristic of the sp³ C-H bonds in the cyclobutane rings. |
FTIR Sample Preparation and Analysis Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is the preferred method for its simplicity and speed.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them with the expected values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass and Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular weight of this compound is 161.22 g/mol . As it contains an odd number of nitrogen atoms, the molecular ion peak in an electron ionization (EI) mass spectrum is expected to have an odd mass-to-charge ratio (m/z = 161).[2]
-
α-Cleavage: The most characteristic fragmentation for aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[3][4] This would lead to the loss of a C₃H₅ radical, resulting in a prominent fragment at m/z 86.
-
Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (SO₂, 64 Da) from the molecular ion or subsequent fragments is also a possibility for sulfones.
Caption: Predicted major fragmentation pathways in EI-MS.
Mass Spectrometry Protocol (ESI-MS)
For a polar molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the full scan mass spectrum in positive ion mode. The protonated molecule ([M+H]⁺) is expected at m/z 162.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ ion (m/z 162). This will induce fragmentation and provide structural information. The fragmentation pattern may differ from EI but will still be characteristic of the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expected Spectral Characteristics
This compound contains only saturated sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. It lacks any chromophores such as conjugated π-systems. Therefore, electronic transitions would require high energy, falling in the far-UV region (below 200 nm).[5] In a standard UV-Vis spectrometer (200-800 nm), no significant absorption is expected. This lack of absorption can be a useful piece of information, confirming the absence of aromatic impurities or conjugated systems.
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or water.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Analysis: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.
-
Interpretation: The spectrum is expected to show only baseline noise, confirming the saturated, non-conjugated nature of the molecule.
Conclusion
The combination of NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. By following the detailed protocols and understanding the principles behind the expected spectral features outlined in these application notes, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts. UV-Vis spectroscopy serves as a complementary technique to confirm the absence of unsaturated impurities.
References
- 1. Spiro[3.3]heptan-2-one(30152-57-9) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Welcome to the technical support center for the synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals actively working on or considering the synthesis of this novel spirocyclic scaffold. Given that "this compound" (CAS No. 1363381-29-6) is a unique and not widely documented compound, this document provides a proposed synthetic strategy and addresses potential challenges you may encounter.[1] The insights provided are based on established principles of organic synthesis and analogous transformations reported for similar spiro[3.3]heptane systems.[2][3][4][5]
The spiro[3.3]heptane motif is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can offer improved physicochemical properties compared to traditional flat aromatic rings.[5][6][7] This guide will walk you through a plausible synthetic route, troubleshoot common issues, and provide actionable solutions to improve your reaction yields and purity.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be constructed from a key intermediate, a Boc-protected amino cyclobutane derivative. This intermediate can be further elaborated to form the thia-spiro[3.3]heptane core. A Chinese patent suggests a synthesis route starting from 7-phenyl-6,8-diaza spiro[4][8]nonane-2,2-dicarboxylic acid, reporting a total yield of 53.3%.[9][10] Another reported synthesis starts from 2,2-bis(bromomethyl)-1,3-propanediol and achieves a 31% overall yield in nine steps.[11]
The following workflow outlines a proposed multi-step synthesis, which will be the basis for our troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Stage 1: Cyclobutane Formation & Functionalization
Q1: My yield for the initial double alkylation to form the cyclobutane ring is low. What are the common causes?
A1: Low yields in double alkylation reactions for cyclobutane synthesis are often due to several factors:
-
Steric Hindrance: The formation of a four-membered ring is entropically disfavored. As the second alkylation proceeds, steric hindrance increases, which can slow down the reaction and favor side reactions.
-
Side Reactions: The primary competing reaction is intermolecular polymerization, where the nucleophile reacts with another molecule of the starting material instead of cyclizing.
-
Base and Solvent Choice: The choice of base and solvent is critical. A strong, non-nucleophilic base is required to fully deprotonate the starting material without competing in the reaction. The solvent must be able to dissolve the reactants and stabilize the transition state.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reaction Concentration | Use high-dilution conditions (slow addition of reactants to a large volume of solvent). | This favors intramolecular cyclization over intermolecular polymerization.[12] |
| Base | Use a strong, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | These bases efficiently deprotonate the active methylene compound without acting as nucleophiles. |
| Solvent | Aprotic polar solvents like DMF or DMSO are generally effective. | These solvents help to dissolve the reactants and stabilize the charged intermediates. |
| Leaving Group | Use good leaving groups on the electrophile, such as bromide or tosylate. | This ensures a facile nucleophilic substitution. |
Q2: The reduction of the dicarboxylate to the diol is incomplete or results in side products. How can I improve this step?
A2: Incomplete reduction or the formation of side products during the reduction of esters to alcohols is a common issue.
-
Reducing Agent: The choice and stoichiometry of the reducing agent are crucial. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control to prevent side reactions.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents per ester group). | Ensures complete reduction of both ester functionalities. |
| Temperature Control | Add the ester to a cooled suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C. | Controls the exothermicity of the reaction and minimizes side reactions. |
| Work-up | Perform a careful aqueous work-up (e.g., Fieser work-up with water, then 15% NaOH, then more water) to quench the excess LiAlH₄ and precipitate the aluminum salts. | A proper work-up is essential for isolating the diol in high purity. |
Stage 2: Thietane Ring Formation
Q3: The cyclization to form the thietane ring is low-yielding. What factors should I consider?
A3: The formation of the four-membered thietane ring via intramolecular nucleophilic substitution can be challenging due to ring strain.
-
Leaving Group Quality: The efficiency of the cyclization is highly dependent on the quality of the leaving groups on the cyclobutane intermediate.
-
Nucleophile Source: The choice of the sulfur nucleophile and its reactivity are important.
-
Solvent Effects: The solvent can influence the rate of the Sₙ2 reaction.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Leaving Groups | Convert the diol to dimesylates or ditosylates. These are excellent leaving groups for Sₙ2 reactions. | This activates the carbon centers for nucleophilic attack by the sulfide. |
| Sulfur Source | Use sodium sulfide (Na₂S) as the sulfur nucleophile. | Na₂S is a readily available and effective source of sulfide ions. |
| Solvent | Use a polar aprotic solvent like DMF or DMSO. | These solvents promote Sₙ2 reactions by solvating the cation but not the nucleophile, thus increasing its reactivity. |
| Temperature | Gentle heating may be required to drive the reaction to completion. | Balances the need for sufficient energy to overcome the activation barrier with the risk of decomposition at higher temperatures. |
Stage 3: Oxidation and Amination
Q4: The oxidation of the thietane to the thietane-2,2-dione is not clean. What are the best practices?
A4: The oxidation of sulfides to sulfones requires a strong oxidizing agent. Over-oxidation or side reactions can occur if the conditions are not carefully controlled.
-
Oxidizing Agent: Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®.
-
Reaction Control: The reaction can be highly exothermic, and the stoichiometry of the oxidant must be carefully controlled to avoid unwanted side reactions.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Use a slight excess of H₂O₂ in acetic acid or m-CPBA in a chlorinated solvent like dichloromethane (DCM). | These reagents are effective for the oxidation of sulfides to sulfones. |
| Temperature | Perform the reaction at low temperatures (0 °C to room temperature) and monitor the progress by TLC. | Helps to control the exothermicity and prevent over-oxidation or degradation of the starting material. |
Q5: I am having difficulty with the final amination step. What are some potential strategies?
A5: Introducing an amine group onto an unactivated carbon of the spirocyclic core can be challenging. A multi-step approach involving bromination followed by amination is a plausible strategy.
-
Bromination: Radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide can introduce a bromine atom at the 6-position.
-
Amination: The resulting bromide can then be displaced with an amine source.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Bromination | Use NBS with a catalytic amount of AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under photochemical or thermal initiation. | This is a standard method for allylic or benzylic bromination, and can be effective for introducing a bromine at a reactive C-H bond. |
| Amination | Use a protected amine source like sodium azide followed by reduction, or a direct displacement with ammonia or a protected amine. | Direct displacement with ammonia can be challenging due to its volatility and potential for over-alkylation. A two-step azide displacement and reduction is often cleaner. |
| Purification of the Final Amine | The final amine product can be purified by acid-base extraction or by forming a salt (e.g., hydrochloride) to facilitate crystallization. | Amines can be tricky to purify by silica gel chromatography due to their basicity.[13] Acid-base extraction is often a more effective method.[14] |
General Laboratory Best Practices for Yield Improvement
Beyond the specific reaction steps, adhering to general best practices in the laboratory is crucial for maximizing your yield and ensuring reproducibility.[15]
-
Reagent Purity: Always use pure and dry reagents and solvents. Impurities can interfere with the reaction and lead to the formation of byproducts.[16]
-
Inert Atmosphere: For sensitive reactions, especially those involving strong bases or organometallic reagents, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.
-
Reaction Monitoring: Closely monitor the progress of your reactions using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Careful Work-up and Purification: A significant amount of product can be lost during the work-up and purification steps.[16] Ensure complete extraction of your product, and choose the appropriate purification method to minimize losses.
Logical Relationships in Troubleshooting
Caption: Logical relationship between observed issues and corrective actions.
This guide provides a framework for approaching the synthesis of "this compound." As with any novel synthesis, empirical optimization will be key to achieving high yields and purity. We encourage you to use this guide as a starting point and to adapt the recommendations to your specific experimental observations.
References
- 1. This compound 1363381-29-6 [ruichubio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - Enamine [enamine.net]
- 5. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104177327B - Preparation method of 6-amino-2-thiaspiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 10. CN104177327A - Preparation method of 6-amino-2-thiospiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. quora.com [quora.com]
Technical Support Center: Purification of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane . This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges of purifying this unique spirocyclic sulfone amine. As a Senior Application Scientist, my goal is to equip you with the knowledge to develop a robust and efficient purification protocol.
The structure of this compound, with its polar primary amine and sulfone functional groups, presents specific purification challenges. This guide will address these issues head-on, providing practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My compound is showing significant tailing and streaking during silica gel column chromatography. What is causing this and how can I fix it?
A1: Tailing is a common issue when purifying amines on silica gel. The basic nature of the primary amine leads to strong interactions with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation.
Here are several effective strategies to mitigate this problem:
-
Use a Modified Eluent: The most common solution is to add a basic modifier to your mobile phase. This competitively binds to the acidic sites on the silica, reducing the interaction with your amine.
-
Triethylamine (TEA): Add 0.1-1% (v/v) triethylamine to your eluent system.
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective. A common eluent system to start with is Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide in ratios like 90:9:1.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. Basic alumina is generally the preferred choice for amines.
-
Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a base before running your column.
-
Q2: I'm struggling to find a suitable solvent system for the recrystallization of my compound. It either doesn't dissolve or "oils out" upon cooling.
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent challenge, particularly with compounds that have a low melting point or when impurities are present.
Here are some troubleshooting steps:
-
Re-dissolve and Dilute: If your compound oils out, heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to decrease the saturation and allow it to cool slowly.
-
Change the Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. Given the polar nature of your compound, consider solvent systems like:
-
Methanol/Water
-
Ethanol/Water
-
Isopropanol/Water
-
Acetonitrile/Water
-
-
Trituration: If you have an oil, try adding a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stirring or sonicating this mixture can often induce crystallization.
Q3: My compound is highly polar and elutes at the solvent front even with highly polar mobile phases in normal-phase chromatography. What are my options?
A3: For highly polar compounds like this compound, traditional normal-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.
HILIC utilizes a polar stationary phase (like silica) but with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (usually water). In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Increasing the water content in the mobile phase will decrease retention time.[1][2]
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Irreversible Adsorption on Silica | * As discussed in the FAQs, the primary amine can strongly and sometimes irreversibly bind to acidic silica. |
| * Solution: Use a basic modifier in your eluent or switch to a basic/neutral alumina stationary phase. | |
| Compound is Too Polar for Eluent | * Your compound may not be moving from the origin of the column. |
| * Solution: Gradually increase the polarity of your eluent. For example, if you are using a DCM/MeOH gradient, increase the percentage of MeOH. Consider adding a small amount of water to the mobile phase if using HILIC mode. | |
| Decomposition on Stationary Phase | * Some sensitive compounds can degrade on acidic silica. |
| * Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, use a less acidic stationary phase like neutral alumina. |
Problem 2: Ineffective Separation of Impurities
| Potential Cause | Troubleshooting Steps |
| Co-elution of Similar Polarity Impurities | * Impurities may have a similar polarity to your target compound. |
| * Solution 1 (Column Chromatography): Optimize your solvent system. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution. | |
| * Solution 2 (Acid-Base Extraction): If the impurities are neutral or acidic, an acid-base extraction is an excellent method to selectively isolate your basic compound. | |
| Overloading the Column | * Using too much crude material for the column size will lead to poor separation. |
| * Solution: As a general rule, use a 1:30 to 1:50 ratio of crude material to stationary phase by weight. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral and acidic impurities from your crude product.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of the target amine using acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move into the aqueous layer.[3][4][5]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is greater than 10 (confirm with pH paper). This will deprotonate the amine, making it organic-soluble again.
-
Back Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it three times with a fresh portion of organic solvent (DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography with a Modified Eluent
This protocol is designed to overcome the common issue of amine tailing on silica gel.
Workflow for Modified Column Chromatography
References
Technical Support Center: Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Welcome to the dedicated technical support guide for the synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS No. 1363381-29-6)[1]. This molecule is a highly valuable sp³-rich building block for drug discovery, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space.[2][3] However, its synthesis presents unique challenges due to the inherent strain of the spiro[3.3]heptane system, which is composed of two fused cyclobutane rings.[4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in the synthesis of strained heterocyclic and spirocyclic systems.
Core Synthetic Pathway Overview
The most practical synthetic route involves the construction of a protected aminospiro-thietane, followed by oxidation and deprotection. Understanding this sequence is crucial for diagnosing issues at each stage.
References
Technical Resource Center: Stability of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
This guide is intended for researchers, medicinal chemists, and formulation scientists utilizing "6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane" (CAS No. 1363381-29-6), a novel spirocyclic building block used in drug discovery. A thorough understanding of its chemical stability, particularly under acidic conditions, is critical for designing robust synthetic routes, ensuring reliable analytical results, and developing stable formulations. This document provides an in-depth analysis of the molecule's potential liabilities, predictive degradation pathways, and actionable protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability in acid?
The stability of this molecule is governed by the interplay of three key structural motifs:
-
The Spiro[3.3]heptane Core: This scaffold consists of two fused cyclobutane rings. Four-membered rings possess significant ring strain. While generally stable under many conditions, strong acids can potentially catalyze ring-opening or rearrangement reactions, especially if a carbocation intermediate can be stabilized.[1][2]
-
The Thietane-1,1-dioxide Ring: This four-membered cyclic sulfone is the most probable site of instability. Analogous four-membered cyclic sulfonamides, known as β-sultams, exhibit extraordinary reactivity towards acid-catalyzed hydrolysis, showing rate enhancements up to 10⁹-fold compared to their acyclic counterparts.[3][4][5] This heightened reactivity is attributed to the relief of ring strain upon ring-opening.
-
The Primary Amino Group: In acidic media (pH < ~pKa), the amino group will be protonated to form an ammonium salt (R-NH₃⁺). This renders it non-nucleophilic and protects it from participating in many side reactions. However, its electron-withdrawing nature in the protonated state can electronically influence the adjacent spirocyclic system.
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
Based on established chemical principles, the most probable degradation pathway is the acid-catalyzed hydrolytic ring-opening of the thietane-1,1-dioxide ring .
The mechanism is proposed to proceed as follows:
-
Protonation: The sulfone oxygens are weakly basic and can be protonated under strongly acidic conditions, making the sulfur atom more electrophilic.
-
Nucleophilic Attack: A nucleophile, typically water in aqueous acidic media, attacks one of the carbon atoms adjacent to the sulfonyl group (C1 or C3).
-
Ring-Opening: This attack leads to the cleavage of a carbon-sulfur bond, relieving the significant strain of the four-membered ring.
-
Formation of Sulfonic Acid: The final product is a substituted cyclobutane bearing both an amino group and a sulfonic acid moiety.
This proposed mechanism is analogous to the acid-catalyzed hydrolysis of β-sultams, which may involve a unimolecular ring-opening to generate a sulfonylium ion intermediate.[5][6]
Proposed Degradation Mechanism
Caption: Acid-catalyzed hydrolysis of the thietane dioxide ring.
Q3: My experiment requires a low pH. What is the recommended pH range and buffer system to minimize degradation?
While some substituted thietane dioxides have shown stability in 1 M HCl, the presence of the spirocyclic system introduces additional strain that may increase susceptibility to hydrolysis.[7]
-
Recommendation: For maximal stability, maintain the pH above 4 whenever possible.
-
For Required Acidic Conditions (pH < 4):
-
Temperature: Conduct experiments at the lowest possible temperature (e.g., 0-4 °C) to decrease the rate of hydrolysis.
-
Duration: Minimize the exposure time to acidic conditions.
-
Buffer Choice: Use a buffer system with a non-nucleophilic conjugate base. Citrate and acetate buffers are generally acceptable. Avoid buffers like phosphate at high concentrations if catalysis is a concern.
-
Aqueous Content: If the reaction solvent can be modified, reducing the water content by using co-solvents (e.g., acetonitrile, THF, dioxane) can slow the rate of hydrolysis.
-
Q4: How can I experimentally determine the stability of this compound in my specific acidic medium?
A kinetic stability analysis using High-Performance Liquid Chromatography (HPLC) is the standard method. This involves incubating the compound in your acidic medium and monitoring its disappearance over time. A detailed protocol is provided in the "Troubleshooting & Protocols" section below.
Q5: I'm observing unexpected peaks in my HPLC/LC-MS analysis after acidic treatment. What could they be?
New peaks appearing concurrently with the decrease of the parent compound are likely degradation products.
-
Primary Degradant: The most probable degradant is the ring-opened sulfonic acid product, as shown in Figure 1. This product will have the same mass as the parent compound +18 Da (addition of H₂O) and will be significantly more polar, resulting in a much earlier retention time on a reverse-phase HPLC column.
-
Other Possibilities: While less likely, acid-catalyzed rearrangement of the cyclobutane ring could occur, particularly under harsh conditions (e.g., strong, non-aqueous acid). These would be isomers of the parent compound and would require detailed structural elucidation (NMR) to identify.
Troubleshooting Guide & Experimental Protocols
Troubleshooting Common Issues
| Observation | Potential Cause | Recommended Action |
| Rapid loss of starting material in acidic workup. | The thietane-1,1-dioxide ring is hydrolyzing. | Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) as quickly as possible. Extract the product into an organic solvent. Keep all aqueous layers cold. |
| Poor recovery from reverse-phase HPLC purification. | The acidic mobile phase (e.g., 0.1% TFA) is causing on-column degradation. The degradation product is highly polar and may not retain well. | Use a mobile phase with a less aggressive acid (e.g., 0.1% formic acid). If possible, operate at a higher pH (3-4) using an ammonium acetate or ammonium formate buffer system. |
| Inconsistent results in biological assays. | The compound is degrading in the acidic assay buffer or cell culture medium over the course of the experiment. | Pre-dissolve the compound in a stock solution (e.g., DMSO) and add it to the assay medium immediately before the experiment. Run a time-course stability study in the blank assay medium via HPLC/LC-MS to quantify the degradation rate. |
Workflow for Stability Assessment
Caption: Experimental workflow for kinetic stability analysis.
Protocol: Kinetic Stability Analysis by HPLC
1. Objective: To determine the degradation rate and half-life (t½) of this compound in various acidic aqueous solutions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Buffers: 0.1 M HCl (pH 1), 0.01 M Glycine-HCl buffer (pH 3), 0.01 M Acetate buffer (pH 5)
-
Quenching Solution: 1 M Tris buffer (pH 8) or appropriate mobile phase
-
Calibrated HPLC system with UV detector (e.g., 210 nm) or LC-MS
3. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in ACN or DMSO.
-
Reaction Setup: For each pH condition, add the required amount of acidic buffer to a vial to make a final volume of 1 mL. Place the vials in a temperature-controlled block (e.g., 37 °C).
-
Initiation (T=0): Add 10 µL of the 10 mM stock solution to each buffer vial to achieve a final concentration of 100 µM. Mix thoroughly. Immediately withdraw the first aliquot (T=0).
-
Time Points: Withdraw aliquots (e.g., 50 µL) at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:10 in a neutralizing solution or the initial HPLC mobile phase to stop further degradation. For example, add 50 µL of the reaction mixture to 450 µL of the quenching solution.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Use a C18 column and a gradient method (e.g., 5-95% ACN in water with 0.1% formic acid) to separate the parent compound from any degradants.
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point (T=x) to the initial peak area at T=0 to get the percent remaining: % Remaining = (Area at T=x / Area at T=0) * 100.
-
Plot % Remaining versus Time.
-
Determine the half-life (t½), the time at which 50% of the compound has degraded.
-
4. Data Presentation: Summarize the results in a clear table for comparison.
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 1.0 | 37 | [Experimental Value] |
| 3.0 | 37 | [Experimental Value] |
| 5.0 | 37 | [Experimental Value] |
| 7.4 (Control) | 37 | [Experimental Value] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. The hydrolytic reactivity of β-sultams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Spiro[3.3]heptane Systems
Welcome to the technical support center for the synthesis of spiro[3.3]heptane systems. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this unique and valuable scaffold. The spiro[3.3]heptane motif, prized for its rigid three-dimensional structure, serves as a crucial bioisostere for aromatic rings, often enhancing key ADME properties in drug candidates.[1][2] However, its synthesis is not without significant challenges, primarily stemming from the inherent ring strain of the fused four-membered rings.[3][4]
This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of your synthetic campaigns.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of spiro[3.3]heptane derivatives. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
Q1: My double intramolecular alkylation to form the spiro[3.3]heptane core is giving very low yields, with significant amounts of polymer or starting material recovered. What is the likely cause?
A1: This is a classic challenge in constructing the spiro[3.3]heptane core via double alkylation (e.g., of a malonate ester with a 1,1-bis(halomethyl)cyclobutane). The primary culprits are competing intermolecular reactions (polymerization) and unfavorable reaction kinetics.
Probable Causes & Solutions:
-
Intermolecular vs. Intramolecular Reaction: At standard concentrations, the electrophilic centers on different molecules can react with the nucleophile, leading to a polymer chain instead of the desired intramolecular ring closure. The key is to favor the intramolecular pathway.
-
Solution: High-Dilution Conditions. Perform the reaction at very low concentrations (typically 0.01–0.05 M). This statistically favors the intramolecular reaction, as the reactive ends of a single molecule are more likely to find each other than another molecule. This is a critical, non-negotiable parameter for this type of cyclization.
-
-
Base Selection & Addition Rate: The choice of base and its addition method are critical. A strong base is needed to deprotonate the active methylene compound, but its rapid addition can lead to high local concentrations of the anion, promoting side reactions.
-
Solution: Slow Addition via Syringe Pump. Use a syringe pump to add your base (e.g., NaH, K₂CO₃ in a suitable solvent) to the solution of the precursors over an extended period (4-12 hours). This maintains a low, steady-state concentration of the reactive nucleophile, further suppressing polymerization.
-
-
Poor Solubility of Precursors or Intermediates: If the reactants or the mono-alkylated intermediate precipitate from the solution, the reaction will stall.
-
Solution: Solvent Optimization. Ensure your solvent system (e.g., DMF, DMSO, or THF) fully solubilizes all components throughout the reaction. For poorly soluble precursors, a higher reaction temperature may be necessary, but this must be balanced against the risk of decomposition.
-
Caption: Decision tree for troubleshooting low-yield double alkylation reactions.
Q2: I'm attempting a strain-relocating semipinacol rearrangement to synthesize a spiro[3.3]heptan-1-one, but the reaction is messy and I'm not isolating the desired product. What should I investigate?
A2: The semipinacol rearrangement route, while elegant, involves highly strained and reactive intermediates like lithiated 1-sulfonylbicyclo[1.1.0]butanes and cyclopropanone equivalents.[3] Success hinges on precise control of reaction conditions, particularly temperature and the exclusion of moisture.
Probable Causes & Solutions:
-
Decomposition of Organolithium Reagent: The lithiated bicyclobutane intermediate is thermally unstable.
-
Solution: Strict Temperature Control. The lithiation step and subsequent addition to the cyclopropanone surrogate must be performed at very low temperatures, typically -78 °C (dry ice/acetone bath). Any deviation can lead to rapid decomposition. Ensure your thermometry is accurate.
-
-
Inefficient Rearrangement: The final acid-mediated rearrangement of the 1-bicyclobutylcyclopropanol intermediate may not be proceeding cleanly.
-
Solution: Acid Choice and Stoichiometry. The choice of acid is critical. While protic acids can work, Lewis acids like AlCl₃ can sometimes promote a cleaner rearrangement at room temperature.[3] Experiment with different acids (e.g., MsOH, AlCl₃) and carefully control the stoichiometry. An excess of acid can lead to undesired side reactions with the strained product.
-
-
Atmospheric Moisture: All organolithium reagents are extremely sensitive to water.
-
Solution: Rigorous Anhydrous Technique. Use flame-dried glassware, freshly distilled anhydrous solvents (e.g., THF), and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. Reagents should be handled via syringe through septa.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for constructing the spiro[3.3]heptane core?
A1: There are several validated strategies, each with its own advantages and challenges. The choice often depends on the desired substitution pattern and scale.[1]
| Synthetic Strategy | Description | Advantages | Common Challenges | Reference |
| Double Intramolecular Alkylation | A pro-nucleophile (e.g., diethyl malonate, TosMIC) is reacted with a 1,1-bis(electrophilic)cyclobutane (e.g., 1,1-bis(bromomethyl)cyclobutane). | Modular; good for producing various substituted derivatives. Scalable. | Requires high-dilution conditions to prevent polymerization. | [5][6] |
| Formal [2+2] Cycloaddition | A ketene or keteneiminium salt is reacted with a methylene cyclobutane or a similar strained alkene. | Convergent approach; can build complexity quickly. | Substrate scope can be limited; may require specialized reagents (e.g., triflic anhydride). | [1][7] |
| Strain-Relocating Semipinacol Rearrangement | Addition of a lithiated bicyclo[1.1.0]butane to a cyclopropanone equivalent, followed by acid-mediated rearrangement. | Accesses unique substitution patterns; mechanistically elegant. | Involves highly strained, unstable intermediates; requires strict anhydrous and low-temperature conditions. | [3] |
| Photochemical Approaches | Light-mediated reactions, such as [2+2] photocycloadditions, can be used to form one of the cyclobutane rings. | Mild reaction conditions; accesses unique chemical space. | Can require specialized equipment; may not be broadly applicable or easily scalable. | [1] |
Q2: Why is spiro[3.3]heptane considered a valuable scaffold in drug discovery?
A2: The spiro[3.3]heptane scaffold offers a unique combination of properties that are highly desirable in modern medicinal chemistry.[8][9]
-
Three-Dimensionality: It replaces "flat" aromatic rings (a common source of metabolic liabilities) with a rigid, sp³-rich structure. This allows for more precise spatial orientation of substituents to interact with biological targets.[1][2]
-
Improved Physicochemical Properties: Replacing a benzene ring with a spiro[3.3]heptane core often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, which are key parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][7]
-
Novel Chemical Space: It provides access to novel, non-planar molecular geometries, allowing chemists to explore new areas of chemical space and potentially discover compounds with new biological activities or improved selectivity.[8]
-
Patentability: As a non-classical bioisostere, it can be used to design novel analogues of existing drugs, providing a route to new intellectual property.[10]
Q3: What are the main challenges in purifying spiro[3.3]heptane derivatives?
A3: Purification can be complicated by the physical properties of these compounds.
-
Volatility: Many simple spiro[3.3]heptane derivatives are relatively nonpolar and can be volatile, making complete removal of organic solvents under high vacuum challenging without product loss.
-
Crystallinity: The rigid, symmetrical nature of the core can sometimes lead to high crystallinity, which aids in purification by recrystallization. However, many functionalized derivatives are oils or low-melting solids that are difficult to crystallize.
-
Chromatography: While standard silica gel chromatography is often effective, the separation of diastereomers can be difficult due to their similar polarities.[11] Chiral chromatography is often required for separating enantiomers.[6] For larger scale reactions (>10 g), purification by vacuum distillation is often a more practical method than chromatography.[12][13]
Experimental Protocol: Synthesis of a 2-Substituted Spiro[3.3]heptan-6-one via [2+2] Cycloaddition
This protocol describes a representative synthesis adapted from literature procedures, involving the reaction of a keteneiminium salt with an alkene to form the spiro[3.3]heptane core.[7][12][13] This method is powerful for creating substituted derivatives.
Reaction Scheme: (N,N-dimethylcyclobutane-1-carboxamide + Triflic Anhydride + Collidine) → Keteneiminium Salt Keteneiminium Salt + Alkene → Vinamidinium Salt Intermediate --(Hydrolysis)--> Substituted Spiro[3.3]heptan-6-one
Materials & Equipment:
-
Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
N,N-dimethylcyclobutane-1-carboxamide
-
Styrene (or other alkene)
-
Triflic anhydride (Tf₂O)
-
2,4,6-Collidine
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography).
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.
-
Reagent Charging: To the reaction flask, add anhydrous DCE (to make a final concentration of ~0.5 M with respect to the amide), followed by N,N-dimethylcyclobutane-1-carboxamide (1.0 equiv.), the chosen alkene (e.g., styrene, 1.0 equiv.), and 2,4,6-collidine (1.2 equiv.).
-
Activation: Cool the stirring mixture to 0 °C in an ice bath. Add triflic anhydride (1.2 equiv.) dropwise via syringe over 15 minutes. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 83 °C for DCE). Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-16 hours).[12][13]
-
Hydrolysis (Workup): Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. This step hydrolyzes the intermediate vinamidinium salt to the desired ketone.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiro[3.3]heptanone product.[11] For gram-scale reactions, vacuum distillation may be a viable alternative.[12]
Caption: Step-by-step workflow for spiro[3.3]heptanone synthesis via [2+2] cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane in Synthetic Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stereochemical purity of this valuable building block in your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the specific challenges you may encounter.
Understanding the Stereochemistry of this compound
The unique spirocyclic structure of this compound is the source of its utility as a rigid scaffold in medicinal chemistry.[1] The key to its application in stereospecific synthesis lies in its chirality. Unlike simple chiral centers, the chirality of this molecule arises from the spatial arrangement of the two rings, a form of stereoisomerism known as axial chirality .[2][3][4]
The carbon atom to which the amino group is attached (C6) is a stereocenter. The stability of this center is paramount, as its inversion leads to the formation of the opposite enantiomer and, consequently, a loss of optical purity, known as racemization.[5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stereochemical stability of this compound.
Q1: What is racemization and why is it a critical issue?
A: Racemization is the process by which an optically active substance, containing a single enantiomer, is converted into a mixture of equal parts of both enantiomers (a racemate).[5] This results in a loss of optical activity. In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even harmful. Therefore, maintaining enantiomeric purity is crucial.
Q2: How prone is this compound to racemization?
A: The primary amine itself is configurationally stable. However, the hydrogen atom on the carbon bearing the amino group (the α-proton) can be susceptible to abstraction under certain conditions. The presence of the adjacent electron-withdrawing sulfone group (SO2) is expected to increase the acidity of this α-proton, making it more vulnerable to removal by a base. Once deprotonated, the resulting carbanion can be protonated from either face, leading to racemization.
Q3: What general reaction conditions can cause racemization of this amine?
A: Conditions that facilitate the removal of the α-proton are the primary cause for concern. These include:
-
Strong bases: The use of strong bases can readily deprotonate the carbon atom adjacent to the sulfone group.
-
High temperatures: Increased thermal energy can overcome the activation barrier for deprotonation and other racemization pathways.
-
Prolonged reaction times: Extended exposure to even mildly basic or acidic conditions can lead to a gradual loss of stereochemical integrity.
-
Formation of achiral intermediates: Reactions that proceed through planar, achiral intermediates, such as imines, can also lead to racemization upon conversion back to a tetrahedral center.[5]
Q4: How can I detect if my sample has racemized?
A: The most reliable method for determining the enantiomeric purity of your compound is through chiral chromatography , specifically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. These techniques can separate and quantify the individual enantiomers. Polarimetry , which measures the rotation of plane-polarized light, can be a quick qualitative check, as a racemic mixture will exhibit an optical rotation of zero.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reactions where racemization of this compound is a potential risk.
Scenario 1: Amide Coupling (Acylation)
Amide bond formation is a fundamental transformation. However, the conditions required can often lead to racemization, especially in peptide synthesis.[6]
Problem: Loss of enantiomeric excess (e.e.) after coupling with a carboxylic acid.
Causality:
-
Base-catalyzed epimerization: The organic base used to neutralize the amine salt or to activate the coupling reagent can be strong enough to abstract the α-proton. Sterically hindered and less basic amines are generally preferred to minimize this side reaction.[6]
-
Oxazolone formation: In peptide couplings, the activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily racemizes. Subsequent ring-opening by the amine nucleophile yields a racemic product.[6]
Troubleshooting & Recommended Protocol
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong, non-hindered bases (e.g., Triethylamine) | Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine. | Reduces the rate of α-proton abstraction due to steric hindrance.[6] |
| Coupling Reagent | Reagents prone to side reactions. | Use urethane-based reagents like HATU, HBTU, or COMU. | These reagents are highly efficient and can be used with milder bases. |
| Additives | Absence of racemization suppressants. | Include additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). | These additives form active esters that are less prone to racemization than other activated species. |
| Temperature | Elevated temperatures (> 25°C). | Maintain low temperatures, ideally between -20°C and 0°C, during activation and coupling. | Reduces the rate of all chemical reactions, including racemization. |
Step-by-Step Protocol for Low-Racemization Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in an aprotic solvent (e.g., DMF or DCM) and cool to 0°C.
-
Add DIEA (2.0 eq.) to the mixture and stir for 5-10 minutes.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Maintain the reaction at 0°C and monitor by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Scenario 2: Reductive Amination
Reductive amination involves the reaction of the amine with a ketone or aldehyde to form an imine (or enamine), which is then reduced.
Problem: Racemization observed after reacting with a carbonyl compound and a reducing agent.
Causality: The formation of a planar imine intermediate erases the stereochemical information at the carbon atom. While the spirocyclic nature of the molecule may provide some facial bias for the subsequent reduction, a significant degree of racemization is possible, especially if the imine formation is reversible and equilibrium is established.
Troubleshooting & Recommended Protocol
To circumvent the formation of a potentially racemizing imine intermediate, a direct, one-pot reductive amination under mild conditions is recommended.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Reducing Agent | Harsh reducing agents (e.g., LiAlH4). | Use milder, selective reducing agents like Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN). | These reagents are stable in the presence of the carbonyl compound and will selectively reduce the iminium ion as it is formed, minimizing its concentration and the chance for racemization. |
| pH | Strongly acidic or basic conditions. | Maintain a mildly acidic pH (around 5-6) by using acetic acid as a catalyst. | This protonates the carbonyl group, activating it for nucleophilic attack, and also protonates the intermediate imine to form the iminium ion, which is more readily reduced. |
| Temperature | High temperatures to drive imine formation. | Perform the reaction at ambient temperature. | Avoids potential side reactions and epimerization. |
Step-by-Step Protocol for Stereoretentive Reductive Amination:
-
Dissolve this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or THF.
-
Add acetic acid (1.1 eq.) to the mixture.
-
Add Sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction until completion (monitor by LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate and proceed with extraction and purification.
Visualizing the Racemization Pathway and Mitigation Strategy
Mechanism of Base-Catalyzed Racemization
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. echemi.com [echemi.com]
- 3. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Scale-Up Production of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane. This molecule, with its unique three-dimensional and rigid spirocyclic scaffold, is a valuable building block in modern drug discovery, often explored as a bioisostere for common motifs like piperazine or morpholine.[1][2] Its production, however, involves multi-step synthesis with challenges inherent to strained four-membered rings and sulfone chemistry.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, question-and-answer-based troubleshooting for issues that may arise during laboratory synthesis and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound and what are the key stages?
A1: The most established route is a linear synthesis that constructs the spirocyclic core first, followed by functional group manipulations. A representative synthesis involves the formation of a protected amino cyclobutane precursor, which is then used to build the thietane ring.[3] The key stages are:
-
Synthesis of a Boc-protected 1,1-bis(hydroxymethyl)aminocyclobutane intermediate. This is typically a multi-step process starting from commercially available materials.
-
Formation of the Thietane Ring: The diol is converted to a leaving group (e.g., dimesylate), which then undergoes intramolecular cyclization with a sulfur nucleophile (like sodium sulfide) to form the 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane intermediate.[3]
-
Oxidation to the Sulfone: The thietane (sulfide) is oxidized to the corresponding sulfone, 6-(tert-butoxycarbonyl)amino-2,2-dioxo-2-thia-spiro[3.3]heptane. This is a critical step for achieving the target molecule's final structure.[4]
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, typically as a hydrochloride salt.[3]
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Overall Synthetic Workflow"; bgcolor="#FFFFFF"; fontcolor="#202124";
} } ends Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: Thietane Ring Formation
Q2: My yield for the thietane cyclization step is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in this double nucleophilic substitution (SN2) reaction are most often caused by competing elimination (E2) reactions, which lead to olefinic byproducts, or incomplete reaction. The formation of a strained four-membered ring is entropically and enthalpically challenging.[5][6]
Causality & Troubleshooting:
-
Competing Elimination: The mesylate leaving groups are susceptible to elimination promoted by the sulfide base. This is exacerbated at higher temperatures.
-
Solution: Maintain strict temperature control. The reaction with sodium sulfide is exothermic; ensure efficient heat dissipation, especially during scale-up. A slow, portion-wise addition of the dimesylate to the sulfide solution at a lower temperature (e.g., 0-5 °C) can significantly suppress side reactions.
-
-
Reagent Quality: Anhydrous sodium sulfide (Na₂S) is crucial. The presence of water can hydrolyze the mesylate and affect the nucleophilicity of the sulfide.
-
Solution: Use freshly opened or properly stored anhydrous Na₂S. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system, which can improve reactivity and reduce the impact of moisture.
-
-
Solvent Choice: The solvent must be polar aprotic to dissolve the reagents but not so polar as to overly stabilize the nucleophile, reducing its reactivity.
-
Solution: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices. A solvent screen is recommended. See the table below for a typical screening setup.
-
| Parameter | Condition A | Condition B | Condition C |
| Solvent | DMF | DMSO | Acetonitrile |
| Temperature | 0 °C → RT | 0 °C → RT | 0 °C → RT |
| Typical Yield | Moderate-Good | Good | Poor-Moderate |
| Purity Issue | Oligomerization | Difficult removal | Low conversion |
Q3: I am observing multiple unidentified spots on my TLC plate after the cyclization reaction. What could they be?
A3: Besides the desired product and unreacted starting material, common byproducts include mono-substituted intermediates, elimination products, and oligomers/polymers resulting from intermolecular reactions.
dot graph "side_reactions" { layout="dot"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
subgraph "cluster_1" { label = "Potential Side Reactions in Cyclization"; bgcolor="#FFFFFF"; fontcolor="#202124";
} } ends Caption: Decision tree for troubleshooting thietane ring formation side reactions.
Troubleshooting Protocol: Byproduct Identification
-
Obtain Samples: Isolate the main byproducts using column chromatography if possible.
-
Mass Spectrometry: Obtain a mass spectrum (LC-MS or direct infusion) for each byproduct. Look for masses corresponding to [M-OMs], [M-2OMs+S-H₂], or multiples of the monomer unit.
-
NMR Spectroscopy: If enough material is isolated, ¹H NMR can be diagnostic. Olefinic protons (5-6 ppm) would indicate elimination. A complex polymeric baseline would suggest oligomerization.
Troubleshooting Guide: Oxidation to the Sulfone
Q4: My oxidation reaction is sluggish, or it stalls, leaving a mixture of sulfide, sulfoxide, and sulfone. How can I drive it to completion?
A4: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. The second oxidation (sulfoxide to sulfone) is often slower than the first. Incomplete conversion is a common scale-up issue. The choice and stoichiometry of the oxidant are critical.[7]
Causality & Troubleshooting:
-
Insufficient Oxidant: Using exactly two equivalents of an oxidant like m-CPBA or hydrogen peroxide can be insufficient due to partial decomposition or competing side reactions.
-
Solution: Use a slight excess of the oxidant (e.g., 2.1-2.3 equivalents). The reaction should be carefully monitored by TLC or LC-MS to track the disappearance of the sulfoxide.
-
-
Low Temperature: While low temperatures are used initially to control the exotherm of the first oxidation, the second oxidation may require a higher temperature to proceed at a reasonable rate.
-
Solution: After the initial exotherm subsides and the sulfide is consumed, consider allowing the reaction to warm to room temperature or slightly above (e.g., 40 °C) to push the conversion of the sulfoxide to the sulfone.
-
-
Choice of Oxidant: Different oxidants have different reactivities and workup procedures.
-
Oxone® (Potassium Peroxymonosulfate): A powerful and clean oxidant, often used in a biphasic system or in polar solvents like methanol/water. It is a solid, making it easy to handle on a large scale.
-
Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally friendly choice, but it often requires a catalyst (e.g., sodium tungstate) to be effective for the second oxidation.[7]
-
m-CPBA: Effective but can be hazardous on a large scale, and the benzoic acid byproduct requires an aqueous base wash for removal.
-
Protocol 1: Catalytic Oxidation with Hydrogen Peroxide
-
Dissolve the thietane intermediate (1.0 eq) in methanol.
-
Add sodium tungstate (Na₂WO₄) catalyst (0.01-0.05 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 eq) dropwise, keeping the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis shows complete conversion of the sulfoxide to the sulfone.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a peroxide test strip is negative.
-
Proceed with extraction and isolation.
Q5: Purification of the final sulfone is difficult. It is highly polar and sometimes streaks on silica gel columns. What are the best practices for purification?
A5: Sulfones are highly polar, which can make standard silica gel chromatography challenging.[8] The presence of the Boc-protected amine further increases polarity.
Purification Strategies:
-
Crystallization: This is the most effective method for large-scale purification. The Boc-protected sulfone is a solid.
-
Procedure: Perform a solvent screen to find a suitable recrystallization system. Common systems include ethyl acetate/heptane, isopropanol/water, or acetone/heptane. Dissolve the crude product in the minimum amount of the hot, good solvent and slowly add the anti-solvent until turbidity appears. Cool slowly to promote the growth of large, pure crystals.
-
-
Column Chromatography Adjustments:
-
Solvent System: Use a more polar eluent system. A gradient elution starting from 30% ethyl acetate in hexanes and gradually increasing to 70-80% may be effective. Adding a small amount of methanol (1-2%) can help elute highly polar compounds.
-
Silica Deactivation: "Streaking" can be caused by the acidic nature of silica gel interacting with the amine. Pre-treating the silica slurry with 1% triethylamine in the eluent can neutralize active sites and improve peak shape.
-
-
Alternative Purification: For stubborn mixtures where crystallization fails, consider reverse-phase chromatography if the scale is manageable.[8]
Troubleshooting Guide: Deprotection & Final Product Isolation
Q6: During the final Boc-deprotection step with HCl, I am seeing a significant drop in yield and the formation of new impurities. What could be happening?
A6: While Boc deprotection is standard, the combination of strong acid and the strained spiro[3.3]heptane system can lead to side reactions, particularly ring-opening of the thietane sulfone ring.
Causality & Troubleshooting:
-
Ring Instability: Four-membered rings possess significant ring strain.[5][9] Under harsh acidic conditions and elevated temperatures, nucleophilic attack (e.g., by chloride ions) on a carbon adjacent to the electron-withdrawing sulfone group can lead to ring-opening.
-
Solution: Use the mildest conditions possible. Conduct the reaction at a lower temperature (0 °C to room temperature). Use HCl dissolved in a non-nucleophilic solvent like dioxane or diethyl ether instead of concentrated aqueous HCl.
-
-
Reaction Time: Prolonged exposure to strong acid increases the likelihood of degradation.
-
Solution: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup immediately.
-
Protocol 2: Optimized Boc-Deprotection
-
Dissolve the Boc-protected sulfone (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq).
-
Stir the reaction at 0 °C, monitoring every 30 minutes.
-
Once complete, add diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum. This procedure minimizes exposure to water and excess heat, preserving the integrity of the spirocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azetidines [manu56.magtech.com.cn]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
Technical Support Center: Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane. This spirocyclic scaffold is of significant interest in medicinal chemistry as a rigid, three-dimensional building block.[1] This guide details two primary synthetic routes, complete with step-by-step protocols, troubleshooting FAQs, and comparative analysis. The objective is to equip researchers with the necessary information to not only replicate these syntheses but also to diagnose and resolve common experimental issues, thereby accelerating research and development efforts.
Introduction
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining prominence in drug design. Their rigid, non-planar conformations can lead to improved binding affinity and selectivity for biological targets.[1] The target molecule, this compound, incorporates a sulfone moiety—a known pharmacophore—into a spiro[3.3]heptane framework, making it a valuable building block for novel therapeutics. This guide outlines established and alternative synthetic strategies to access this key intermediate.
Route 1: Linear Synthesis from a Pre-formed Cyclobutane Core
This is a well-documented approach that builds the thietane ring onto a functionalized cyclobutane precursor. The key steps involve the formation of a di-mesylate followed by cyclization with a sulfide source.[2]
Overall Synthetic Pathway (Route 1)
Caption: Linear synthesis of the target molecule starting from a cyclobutane diol.
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of 3-(tert-butoxycarbonylamino)-1,1-bis((methylsulfonyloxy)methyl)cyclobutane
-
Dissolve 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude di-mesylate, which is often used directly in the next step.
Step 2: Synthesis of tert-butyl (2-thiaspiro[3.3]heptan-6-yl)carbamate
-
Dissolve the crude di-mesylate from Step 1 in Dimethylformamide (DMF, ~0.2 M).
-
Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 eq).
-
Heat the mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Step 3: Synthesis of tert-butyl (2,2-dioxo-2-thiaspiro[3.3]heptan-6-yl)carbamate
-
Dissolve the purified thietane from Step 2 in DCM (~0.1 M).
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous NaHCO₃, then brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography if necessary.
Step 4: Synthesis of this compound (Final Product)
-
Dissolve the Boc-protected sulfone from Step 3 in a minimal amount of DCM or 1,4-Dioxane.
-
Add an excess of 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain the hydrochloride or TFA salt of the final product.
Troubleshooting & FAQs (Route 1)
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Low yield in Step 1 (Mesylation). | Incomplete reaction due to inactive reagents or insufficient base. Degradation of MsCl by moisture. | Use freshly opened or distilled MsCl and TEA. Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of multiple products in Step 2 (Thietane Formation). | Side reactions like elimination can occur if the temperature is too high or the reaction is run for too long. The di-mesylate can also be unstable. | Use the crude di-mesylate immediately after preparation. Maintain the reaction temperature strictly at 80 °C. Monitor closely and stop the reaction upon consumption of the starting material. |
| Incomplete oxidation in Step 3. | Insufficient oxidant or deactivation of m-CPBA. | Use fresh m-CPBA. If the reaction stalls, add an additional portion (0.5 eq) of the oxidant. Alternatively, Oxone® in a MeOH/H₂O mixture is a robust alternative. |
| Product is a sticky oil, not a solid, after deprotection (Step 4). | The product may be hygroscopic or contain residual solvent. The free base might be an oil. | Ensure the product is the salt form (e.g., hydrochloride), which is typically a crystalline solid. Triturate thoroughly with a non-polar solvent like diethyl ether or pentane to induce solidification. Dry under high vacuum for an extended period. |
| Can I skip the purification of the thietane intermediate? | While possible, it is not recommended. Impurities from the cyclization step can interfere with the oxidation, leading to a complex mixture and difficult final purification. | It is best practice to purify the thietane intermediate by column chromatography to ensure a clean oxidation reaction and higher overall yield of the final product. |
Route 2: Convergent Synthesis via [2+2] Cycloaddition
This alternative approach constructs the spirocyclic core in a more convergent manner, potentially reducing the overall step count. It relies on a key [2+2] cycloaddition reaction to form a cyclobutanone, which is then elaborated to the final product. This strategy is inspired by methods used to create functionalized spiro[3.3]heptanes.[3]
Overall Synthetic Pathway (Route 2)
Caption: Conceptual convergent synthesis involving a key [2+2] cycloaddition step.
Note: This route is more conceptual and requires significant development. The critical step is the formation of a suitable alkene precursor for the [2+2] cycloaddition that already contains or can be easily converted to the thietane sulfone moiety. A more direct, albeit challenging, approach would involve the cycloaddition with an alkene already containing the thietane ring.
Troubleshooting & FAQs (Route 2)
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Low yield in the [2+2] cycloaddition. | Keteniminium salt is unstable. The alkene substrate is not reactive enough or undergoes polymerization. | Use high-dilution conditions. Ensure strictly anhydrous conditions as triflic anhydride (Tf₂O) is extremely moisture-sensitive. Screen different non-nucleophilic bases (e.g., 2,6-lutidine, collidine). |
| Difficulty with the reductive amination of the spiro-ketone. | The ketone may be sterically hindered. Standard conditions (e.g., NaBH₃CN) might be too weak or unselective. | Consider a two-step process: formation of the oxime with hydroxylamine hydrochloride, followed by a more robust reduction (e.g., catalytic hydrogenation, dissolving metal reduction). |
| How can the thietane ring be introduced in this route? | This is the major challenge of this approach. One would need to start with a cyclobutylidene that already contains the thietane ring, which is synthetically complex. A more plausible but longer route would involve converting the ketone from Step 1 into a diol or dihalide and proceeding as in Route 1. | A detailed retrosynthetic analysis is required. Starting with 3,3-bis(bromomethyl)oxetane to form an oxaspirocycle, followed by ring-opening and conversion to the thietane, could be explored, but this adds many steps.[4] |
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent [2+2] Cycloaddition |
| Overall Plausibility | High. Based on established literature procedures.[2] | Moderate to Low. Highly conceptual and requires significant methods development. |
| Starting Materials | Requires a pre-functionalized cyclobutane diol, which may require a multi-step synthesis itself. | Simpler starting materials (amides, alkenes), but the key alkene may be complex. |
| Key Challenges | Stability of the di-mesylate intermediate; purification of intermediates. | Low yields and side reactions in the [2+2] cycloaddition; strategic difficulty of incorporating the thietane ring. |
| Scalability | Moderately scalable, with potential challenges in purification on a large scale. | Potentially difficult to scale due to the use of hazardous reagents (Tf₂O) and challenging reactions. |
| Recommendation | Recommended for most applications. This route is reliable and follows well-understood reaction classes. | For advanced synthetic groups looking to develop novel methodologies for spirocycle synthesis. |
General Troubleshooting for Characterization
| Issue | Technique | Expected Observation & Troubleshooting |
| Confirming Spiro-center | ¹³C NMR | Look for the characteristic quaternary carbon signal of the spiro-center. In the final product, this should appear around 40-50 ppm. |
| Confirming Sulfone Formation | IR Spectroscopy | A successful oxidation will show two strong S=O stretching bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). |
| Confirming Deprotection | ¹H NMR | The large singlet corresponding to the tert-butyl group of the Boc-protecting group (around 1.4 ppm, 9H) will disappear in the final product spectrum. |
| Purity Assessment | LC-MS / HPLC | Use a suitable column (e.g., C18) and mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid or TFA). The final product should show a single major peak with the correct mass-to-charge ratio. |
References
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Welcome to the technical support center for the synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable spirocyclic scaffold. The unique strained ring system and the presence of a polar sulfone and a primary amine make this synthesis and purification a nuanced process. This resource provides in-depth, experience-based insights and practical, validated protocols to ensure the highest purity of your final compound.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence, commencing with a suitable cyclobutane derivative. A common route involves the formation of the thiaspiro[3.3]heptane core, followed by oxidation of the sulfide to the sulfone, and finally, deprotection of the amino group. The following flowchart outlines a plausible and efficient synthetic strategy.
Caption: Plausible synthetic workflow for this compound.
II. Troubleshooting Guide: Impurity Management
This section addresses specific impurities that can arise at each critical stage of the synthesis.
A. Impurities from the Oxidation of 6-(Boc-amino)-2-thiaspiro[3.3]heptane
The oxidation of the sulfide to the sulfone is a critical step where over-oxidation or incomplete reaction can lead to impurities that are often difficult to separate.
Question 1: My reaction mixture shows the presence of a significant amount of the corresponding sulfoxide after the oxidation step. How can I drive the reaction to completion and remove the residual sulfoxide?
Answer:
The presence of the sulfoxide intermediate, 6-(Boc-amino)-2-oxo-2-thia-spiro[3.3]heptane, is a common issue arising from incomplete oxidation.
-
Causality: This typically occurs due to insufficient equivalents of the oxidizing agent, lower reaction temperature, or shorter reaction times. The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone.
-
Troubleshooting Protocol:
-
Increase Oxidant Equivalents: If using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), ensure at least 2.2 equivalents are used. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, an additional 0.2-0.3 equivalents of the oxidant can be added.
-
Optimize Reaction Conditions: With oxidants like Oxone® (potassium peroxymonosulfate), ensure the pH of the reaction mixture is maintained in the optimal range for the oxidant's activity. The reaction temperature can also be moderately increased, but this should be done cautiously to avoid potential side reactions.
-
Purification Strategy: If a small amount of the sulfoxide remains, it can often be separated from the desired sulfone by column chromatography on silica gel. Due to the polarity difference between the sulfoxide and the sulfone, a gradient elution starting with a less polar solvent system and gradually increasing the polarity should provide good separation.
-
Question 2: I am observing an unknown impurity with a mass corresponding to the starting sulfide. What could be the issue?
Answer:
The presence of unreacted starting material, 6-(Boc-amino)-2-thiaspiro[3.3]heptane, indicates a failure of the oxidation reaction to initiate or proceed.
-
Causality: This can be due to a deactivated oxidizing agent, improper reaction setup, or the presence of quenching agents in the reaction mixture.
-
Troubleshooting Protocol:
-
Verify Oxidant Activity: Ensure that your oxidizing agent is fresh and has been stored correctly. For example, m-CPBA can degrade over time.
-
Reaction Setup: For heterogeneous reactions (e.g., with Oxone® in a biphasic system), vigorous stirring is crucial to ensure proper mixing and reaction.
-
Solvent Purity: Ensure the solvent used is dry and free of any potential quenching agents, such as residual reducing agents from previous steps.
-
| Impurity | Potential Cause | Recommended Action |
| 6-(Boc-amino)-2-oxo-2-thia-spiro[3.3]heptane (Sulfoxide) | Incomplete oxidation | Increase oxidant equivalents, optimize reaction time/temperature |
| 6-(Boc-amino)-2-thiaspiro[3.3]heptane (Sulfide) | Inactive oxidant, poor mixing | Verify oxidant activity, ensure vigorous stirring |
B. Impurities from the Deprotection of the Boc Group
The final deprotection step to reveal the primary amine is prone to side reactions, primarily due to the generation of the reactive tert-butyl cation.[1]
Question 3: After Boc-deprotection with Trifluoroacetic Acid (TFA), my final product is contaminated with a byproduct that has a mass 56 Da higher than the desired product. What is this impurity and how can I prevent its formation?
Answer:
This common impurity is the N-tert-butylated product, 6-(tert-butylamino)-2,2-dioxo-2-thia-spiro[3.3]heptane.
-
Causality: During acid-mediated Boc deprotection, a tert-butyl cation is generated.[1] This electrophilic cation can be trapped by the newly formed primary amine, leading to the formation of the N-tert-butyl impurity. This is particularly problematic in concentrated solutions.
-
Troubleshooting Protocol:
-
Use a Scavenger: The most effective way to prevent N-tert-butylation is to add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole. These scavengers will preferentially react with the tert-butyl cation. A typical protocol would involve using TFA in dichloromethane (DCM) in the presence of 1-2 equivalents of a scavenger.
-
Optimize Deprotection Conditions: Using a milder deprotection method can also reduce the formation of this byproduct. For example, using gaseous HCl in an anhydrous solvent like dioxane or diethyl ether can be a cleaner alternative.
-
Purification: If the N-tert-butylated impurity is formed, it can be challenging to remove due to its similar polarity to the desired product. Purification may require careful column chromatography or preparative HPLC.
-
Question 4: My final product appears to be a salt, but the yield is low and I see multiple spots on my TLC. What could be the issue?
Answer:
Incomplete deprotection or degradation of the product could be the cause.
-
Causality: Insufficient acid or reaction time can lead to incomplete removal of the Boc group. On the other hand, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation of the spirocyclic core.
-
Troubleshooting Protocol:
-
Monitor the Reaction: Closely monitor the deprotection reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
Control Reaction Conditions: Perform the deprotection at room temperature or below (0 °C) to minimize degradation.
-
Work-up Procedure: After the reaction is complete, it is crucial to remove the excess acid promptly. This can be achieved by evaporation under reduced pressure or by precipitation of the product salt and washing with a non-polar solvent.
-
Caption: Troubleshooting logic for the Boc-deprotection step.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the synthesis and assessing the purity of the final product?
A1: A combination of techniques is recommended for comprehensive analysis.[2][3][4][5]
-
Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring, especially for the disappearance of starting materials.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment of the final product. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the desired product and any impurities, which is crucial for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for structural confirmation of the final product and key intermediates.
Q2: What is the best way to purify the final product, this compound?
A2: The final product is a polar, salt-like compound, which can make purification challenging.
-
Recrystallization: If the product is obtained as a salt (e.g., hydrochloride or trifluoroacetate), recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) can be an effective method for removing minor impurities.
-
Ion-Exchange Chromatography: For removing charged impurities, ion-exchange chromatography can be a powerful technique.
-
Preparative HPLC: For obtaining very high purity material, preparative reversed-phase HPLC is often the method of choice.
Q3: Can I use other oxidizing agents besides m-CPBA or Oxone®?
A3: Yes, other oxidizing agents can be used, but they may require more careful optimization.[6]
-
Hydrogen Peroxide: In the presence of a suitable catalyst (e.g., a tungsten-based catalyst), hydrogen peroxide can be an effective and environmentally friendly oxidant. However, the reaction conditions need to be carefully controlled to avoid over-oxidation and ensure safety.
-
Sodium Periodate: This can also be used for the oxidation of sulfides to sulfones.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
m-CPBA: Can be shock-sensitive and should be handled with care.
-
Oxidizing Agents: Reactions with strong oxidizing agents can be exothermic and should be cooled and monitored carefully.
-
TFA and HCl: These are corrosive acids and should be handled in a fume hood with appropriate personal protective equipment.
IV. References
-
Total synthesis of 6-amino-2-thiaspiro[7][7]heptane hydrochloride (10). - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4).
-
A stereochemical journey around spirocyclic glutamic acid analogs - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - ChemShuttle. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Retrieved from --INVALID-LINK--
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. (2022). Biomedical Journal of Scientific & Technical Research, 40(5).
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Retrieved from --INVALID-LINK--
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017). Retrieved from --INVALID-LINK--
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. (2025). Retrieved from --INVALID-LINK--
-
Mono-sulfone Acid - Vector Labs. (n.d.). Retrieved from --INVALID-LINK--
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis.
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (2024). Retrieved from --INVALID-LINK--
-
Boc Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from --INVALID-LINK--
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515–521.
-
2-Thiaspiro[3.3]heptane-6-carboxylic acid 2,2-dioxide | 2092286-66-1 | SID28666. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - 瑞楚生物. (n.d.). Retrieved from --INVALID-LINK--
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics - PubMed. (2017). Retrieved from --INVALID-LINK--
-
Antibody Purification Methods | Thermo Fisher Scientific - US. (n.d.). Retrieved from --INVALID-LINK--
-
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 97% - Advanced ChemBlocks. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Retrieved from --INVALID-LINK--
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Sulfur containing amino acids – challenge of accurate quantification - RSC Publishing. (n.d.). Retrieved from --INVALID-LINK--
-
Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). Chemical Science.
-
Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides. (2020). Molecules, 25(7), 1606.
-
(PDF) Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. (2010). The Journal of Organic Chemistry, 75(15), 5393–5396.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. biomedres.us [biomedres.us]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane and Other Amino Spirocycles in Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] A significant shift away from flat, aromatic structures towards three-dimensional (3D) scaffolds has been a key trend, giving rise to the prominence of spirocyclic systems.[3] Spirocycles, which feature two rings sharing a single atom, offer a rigid and well-defined 3D geometry. This inherent structural constraint can lead to enhanced binding affinity for biological targets by reducing the entropic penalty upon binding.[4] Furthermore, the introduction of spirocyclic motifs has been shown to favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for the success of a drug candidate.[5]
This guide provides a detailed comparative analysis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane , a unique amino spirocycle featuring a sulfone moiety, against other prominent amino spirocycles. We will delve into their synthesis, physicochemical properties, and potential applications in drug design, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these innovative building blocks.
Featured Spirocycle: this compound
This compound (CAS No. 1363381-29-6) is a novel spirocyclic amine that incorporates a thietane-1,1-dioxide ring.[6][7] The presence of the sulfone group, a known bioisostere for various functional groups, is anticipated to confer unique properties to this scaffold. Sulfones are known to be metabolically stable and can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The key steps involve the formation of the thia-spiro[3.3]heptane core followed by oxidation of the sulfur atom to the sulfone. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related spirocycles.[8][9]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane
This precursor can be synthesized from 2,2-bis(bromomethyl)-1,3-propanediol in a multi-step sequence as reported in the literature for the synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride.[8] The final step of this sequence involves the reaction of a dimethanesulfonate intermediate with sodium sulfide to form the thietane ring.[8]
Step 2: Oxidation to 6-(tert-butoxycarbonyl)amino-2,2-dioxo-2-thia-spiro[3.3]heptane
-
To a solution of 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of glacial acetic acid and acetic anhydride, add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 eq) portion-wise at 0 °C.[9]
-
Alternatively, 30% hydrogen peroxide in glacial acetic acid can be used as the oxidizing agent.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfone.
Step 3: Deprotection to this compound
-
Dissolve the Boc-protected sulfone in a suitable solvent such as ethyl acetate or dioxane.
-
Add a solution of hydrochloric acid in the corresponding solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
The product, typically the hydrochloride salt, may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude product.
-
The final product can be purified by recrystallization.
Comparative Analysis: Physicochemical Properties
| Compound/Scaffold | Structure | pKa (amine) | clogP/logD | Key Features |
| This compound | ![]() | Estimated ~8.5-9.5 | Estimated ~0.5-1.5 | Contains a polar sulfone group, expected to increase hydrophilicity and metabolic stability. |
| 6-Amino-2-thiaspiro[3.3]heptane | ![]() | ~9.5-10.5 | ~1.0-2.0 | Thioether precursor to the target compound. |
| 2-Azaspiro[3.3]heptane [10] | ~10.5-11.5 | ~0.7 | A common bioisostere for piperidine.[7] | |
| 6-Oxa-1-azaspiro[3.3]heptane [11] | ~9.0-10.0 | ~-0.5 | A morpholine bioisostere with improved properties. |
Note: pKa and logP values for this compound and its thioether precursor are estimations based on the properties of similar structures and the known effects of sulfone groups.
The introduction of the sulfone in This compound is expected to lower the basicity of the amino group compared to its thioether analog and simple azaspirocycles due to the electron-withdrawing nature of the sulfone. This modulation of pKa can be advantageous in tuning the ionization state of the molecule at physiological pH, which can impact cell permeability and target engagement. Furthermore, the polar sulfone group is likely to decrease the lipophilicity (logP) and increase the aqueous solubility of the scaffold compared to its non-oxidized counterpart and purely carbocyclic or simple aza-spirocycles.
Comparative Analysis: Biological and Medicinal Chemistry Applications
Amino spirocycles are increasingly utilized in drug discovery as bioisosteric replacements for common saturated heterocycles like piperidine, piperazine, and morpholine.[12] This strategy aims to improve the ADME properties of a lead compound while maintaining or enhancing its biological activity.
Caption: Logic of bioisosteric replacement with amino spirocycles.
This compound offers a unique combination of a rigid 3D scaffold and a polar, metabolically stable sulfone group. This makes it an attractive building block for several reasons:
-
Metabolic Stability: The sulfone group is generally resistant to oxidative metabolism, which can be a significant advantage over more metabolically labile groups.
-
Modulation of Physicochemical Properties: As discussed, the sulfone moiety can be used to fine-tune solubility and lipophilicity, which are key parameters in drug design.
-
Novel Chemical Space: The thia-spiro[3.3]heptane dioxide scaffold is less explored than its aza- and oxa- counterparts, offering opportunities for novel intellectual property.
-
Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone group can act as hydrogen bond acceptors, potentially leading to new or enhanced interactions with the biological target.
In comparison, other amino spirocycles like 2-azaspiro[3.3]heptane and 6-oxa-1-azaspiro[3.3]heptane have been more extensively studied and validated as effective bioisosteres. They have been successfully incorporated into drug candidates to improve their pharmacokinetic profiles. While direct comparative biological data is lacking, the unique electronic and steric properties of the sulfone-containing spirocycle suggest it could offer distinct advantages in specific drug discovery programs where increased polarity, metabolic stability, and hydrogen bonding potential are desired.
Conclusion and Future Perspectives
This compound represents an intriguing and relatively unexplored building block for medicinal chemistry. Its unique combination of a rigid spirocyclic core and a polar, stable sulfone moiety offers a compelling set of properties for drug design. While direct experimental data on its biological activity and a head-to-head comparison with other amino spirocycles are yet to be published, the analysis of its structure and the properties of related compounds suggest its potential utility in several areas:
-
As a novel scaffold to explore new chemical space and generate new intellectual property.
-
As a tool to enhance the metabolic stability and aqueous solubility of drug candidates.
-
As a means to introduce additional hydrogen bond acceptors to modulate target binding.
Further research is warranted to fully characterize the physicochemical and biological properties of This compound and to explore its incorporation into bioactive molecules. As the demand for novel, 3D-rich scaffolds in drug discovery continues to grow, we anticipate that unique spirocycles like this will play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Derivatives and Their Alternatives
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and three-dimensionality provide a means to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and target-binding affinities.[1][2][3] Among these, the spiro[3.3]heptane scaffold has garnered significant attention as a bioisosteric replacement for benzene and other cyclic systems, offering a unique spatial arrangement of substituents with favorable metabolic stability.[4]
This guide provides an in-depth analysis of the structural characteristics of "6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane" and its derivatives. While a definitive X-ray crystal structure for this specific compound is not publicly available, we will infer its key structural features based on published crystal structures of closely related spiro[3.3]heptane analogues. We will then objectively compare these structural attributes with those of alternative spirocyclic scaffolds, such as azaspiro[3.3]heptanes and spiro[3.4]octanes, providing a comprehensive overview for researchers and drug development professionals.
Structural Analysis of the Spiro[3.3]heptane Core
The spiro[3.3]heptane framework consists of two fused cyclobutane rings. X-ray crystallographic studies of various derivatives reveal that the cyclobutane rings are not planar but are puckered to alleviate ring strain.[5] This puckering is a critical determinant of the spatial orientation of substituents.
Inferred Structure of this compound
Based on the known crystal structures of other spiro[3.3]heptane derivatives, we can predict the likely conformation of this compound. The presence of the thietane dioxide ring introduces specific geometric constraints. The sulfone group will have a tetrahedral geometry, with the S=O bonds influencing the puckering of the thietane ring. The amino group at the 6-position will occupy either an axial or equatorial-like position on the second cyclobutane ring, with the preferred conformation likely being influenced by intermolecular interactions in the crystal lattice, such as hydrogen bonding.
The overall shape of the molecule is expected to be non-planar, with the two rings oriented roughly perpendicular to each other. This orthogonal arrangement is a hallmark of the spiro[3.3]heptane scaffold and is crucial for its utility as a tool for exploring three-dimensional chemical space.
Comparative Analysis with Alternative Spirocyclic Scaffolds
The choice of a molecular scaffold in drug design is a critical decision. Below, we compare the structural and synthetic aspects of the 2-thia-spiro[3.3]heptane core with other relevant spirocyclic systems.
Azaspiro[3.3]heptanes
Azaspiro[3.3]heptanes, where one or more carbon atoms are replaced by nitrogen, are another important class of spirocyclic scaffolds.[5][6] The introduction of a nitrogen atom can serve as a hydrogen bond acceptor or a site for further functionalization.
-
Structural Differences: The C-N and C-C bond lengths differ, which can subtly alter the overall geometry of the scaffold. The presence of the nitrogen lone pair can also influence the local electronic environment and intermolecular interactions. X-ray crystallographic analyses of azaspiro[3.3]heptanes have been reported, providing a basis for direct structural comparison.[5]
-
Synthetic Accessibility: Synthetic routes to functionalized azaspiro[3.3]heptanes have been well-established, making them readily accessible building blocks for medicinal chemistry programs.[7]
Spiro[3.4]octanes and Spiro[4.4]nonanes
Expanding the ring size of one or both rings in the spirocyclic system provides access to different spatial arrangements and conformational flexibility.
-
Spiro[3.4]octanes: This scaffold combines a cyclobutane ring with a cyclopentane ring.[8][9][10] The larger cyclopentane ring is more flexible than cyclobutane, adopting various envelope and twist conformations. This increased flexibility can be advantageous for optimizing ligand-receptor interactions.
-
Spiro[4.4]nonanes: Comprising two fused cyclopentane rings, this scaffold offers even greater conformational diversity.[11][12][13][14][15] The relative orientation of substituents can be more varied compared to the more rigid spiro[3.3]heptane system.
Data Summary: A Comparative Overview
| Scaffold | Key Structural Features | Synthetic Accessibility | Potential Applications |
| 2-Thia-spiro[3.3]heptane | Rigid, puckered cyclobutane rings; near-orthogonal ring orientation; sulfone group introduces polarity. | Accessible via multi-step synthesis.[5] | Benzene bioisostere, scaffolds for CNS agents, metabolic stability.[4] |
| Azaspiro[3.3]heptane | Similar rigidity to the carbocyclic analogue; nitrogen allows for H-bonding and further derivatization. | Well-established synthetic routes.[6][7] | Building blocks for a wide range of therapeutic areas.[5] |
| Spiro[3.4]octane | Combination of a rigid cyclobutane and a more flexible cyclopentane ring. | Synthetically accessible. | Exploration of larger chemical space with moderate flexibility. |
| Spiro[4.4]nonane | Two flexible cyclopentane rings, leading to a wider range of conformations. | Various synthetic methods reported.[11] | Scaffolds requiring greater conformational adaptability. |
Experimental Protocols
Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule
Obtaining a high-quality crystal is often the most challenging step in determining a molecule's crystal structure.[16] The following is a generalized protocol for the crystallization and X-ray diffraction analysis of a small organic molecule like a this compound derivative.
1. Crystallization:
-
Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble. A common technique is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (vapor diffusion) or to allow slow evaporation of the good solvent.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve the compound in a small amount of a suitable solvent (e.g., methanol, acetone).
-
Place this solution as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
-
The slide or well is then placed over a larger reservoir containing a solvent in which the compound is insoluble but which is miscible with the solvent of the drop (e.g., diethyl ether).
-
Seal the system and allow it to stand undisturbed. The precipitant will slowly diffuse into the drop, gradually decreasing the solubility of the compound and promoting the growth of single crystals.
-
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days or weeks.
-
2. Crystal Mounting and Data Collection:
-
Carefully select a single, well-formed crystal (typically >0.1 mm in all dimensions) under a microscope.[16]
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Place the mounted crystal on the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.[16]
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[16]
3. Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[16]
-
An initial model of the molecule is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.
Caption: Workflow for Small Molecule X-ray Crystallography.
Computational Approaches to Crystal Structure Prediction
In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structures of organic molecules.[17][18][19][20] Crystal Structure Prediction (CSP) is a rapidly evolving field that aims to identify stable crystal packing arrangements from first principles.
CSP Workflow:
-
Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule.
-
Crystal Packing Generation: A large number of possible crystal packing arrangements are generated using various search algorithms.
-
Lattice Energy Calculation: The lattice energy of each generated structure is calculated using force fields or quantum mechanical methods.
-
Ranking and Analysis: The structures are ranked based on their calculated lattice energies, and the most stable predicted structures are analyzed and compared with any available experimental data.
Modern CSP approaches are increasingly accurate and can be a powerful tool to guide experimental crystallization efforts and to understand polymorphism.[19]
Caption: Computational Crystal Structure Prediction Workflow.
Conclusion
The this compound scaffold represents a valuable building block in contemporary drug discovery, offering a rigid and three-dimensional framework. While its specific crystal structure remains to be experimentally determined, analysis of related compounds provides a strong basis for understanding its conformational properties. A comparative analysis with alternative spirocyclic scaffolds such as azaspiro[3.3]heptanes and larger ring systems highlights the unique structural features of the spiro[3.3]heptane core. The judicious selection of a spirocyclic scaffold, informed by both experimental structural data and computational predictions, is a powerful strategy in the design of novel therapeutics with optimized properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spiro[3.4]octane [webbook.nist.gov]
- 9. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spiro[3.4]octane [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spiro(4.4)nonane | C9H16 | CID 78959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Spiro(4,4)nonane [webbook.nist.gov]
- 14. Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Spiro[4.4]nonane, 1-methylene- [webbook.nist.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative NMR Analysis Guide to the Synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane and Its Key Intermediates
Abstract
Spirocyclic scaffolds have emerged as crucial building blocks in modern drug discovery, offering a three-dimensional escape from the "flatland" of traditional aromatic structures. Among these, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane stands out as a conformationally restricted bioisostere of aminotetralin and related motifs, presenting a unique vector for molecular exploration. This guide provides an in-depth, comparative NMR analysis of this target molecule and its synthetic precursors. We will dissect the spectral transformations that occur at each synthetic step, offering researchers, scientists, and drug development professionals a clear spectroscopic roadmap from a common starting material to the final, highly functionalized spirocycle. By explaining the causality behind spectral shifts and coupling patterns, this document serves as both a practical protocol and an educational resource for characterizing this valuable molecular framework.
Introduction: The Strategic Importance of Spiro[3.3]heptanes
The spiro[3.3]heptane core is increasingly recognized as a superior bioisostere for para-substituted benzene rings in medicinal chemistry.[1] Its rigid, non-planar structure allows for precise spatial orientation of substituents while often improving key drug-like properties such as solubility and metabolic stability. The target of this guide, this compound (CAS 1363381-29-6), combines this desirable scaffold with a polar sulfone group (a β-sultam) and a primary amine, making it a versatile intermediate for library synthesis.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying each step of its synthesis. The unique symmetry and conformational rigidity of the spirocyclic system give rise to distinct and informative NMR spectra. This guide will walk through a plausible synthetic sequence, focusing on the key diagnostic changes in both ¹H and ¹³C NMR spectra that confirm the successful transformation at each stage.
The Synthetic Pathway: A Spectroscopic Overview
The synthesis of this compound can be logically approached via a multi-step sequence starting from a protected azetidine precursor. The key transformations involve the formation of the spirocyclic thietane ring, oxidation of the sulfide to a sulfone, and final deprotection of the amino group. Each step induces significant changes in the electronic environment of the molecule's protons and carbons, which are directly observable by NMR.
Figure 1: Key transformations in the synthesis of the target spirocycle.
Comparative NMR Analysis: From Precursor to Product
The power of NMR in synthetic chemistry lies in its ability to track the conversion of functional groups. Below, we compare the expected spectral data for each key compound in the pathway. All chemical shifts are predicted based on known values for similar structural motifs and the principles of NMR spectroscopy.
Precursor Analysis: N-Boc-3-azetidinone
The synthesis begins with a commercially available protected azetidinone.[3][4][5] Its spectrum is simple but foundational.
-
¹H NMR: The spectrum is characterized by a large singlet around 1.45 ppm for the nine equivalent protons of the tert-butyl (Boc) protecting group. The four protons of the azetidine ring are chemically equivalent due to rapid conformational averaging and the symmetry imposed by the adjacent carbonyl group, appearing as a single peak around 4.7 ppm.
-
¹³C NMR: Key signals include the carbonyl carbon of the ketone at ~205 ppm, the Boc carbonyl at ~156 ppm, the quaternary carbon of the Boc group at ~80 ppm, the azetidine ring carbons (C2/C4) at ~70 ppm, and the methyl carbons of the Boc group at ~28 ppm.
Intermediate Analysis: The Thietane and Sulfone Scaffolds
The construction of the spirocyclic core and its subsequent oxidation are the most critical steps. The NMR data provide definitive proof of these transformations. The formation of the four-membered thietane ring is a crucial step in the synthesis.[6]
Table 1: Comparative ¹H and ¹³C NMR Data for Key Intermediates and Final Product
| Compound | Position | ¹H Chemical Shift (δ, ppm), Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale for Spectral Change |
| 3) tert-butyl 2-thia-spiro[3.3]heptan-6-ylcarbamate | C1, C3 | ~3.4, s | ~38 | Formation of the thietane ring. Protons alpha to the sulfur are deshielded relative to a simple alkane but are significantly more shielded than in the subsequent sulfone. A singlet is expected due to symmetry. |
| C5, C7 | ~3.9, d | ~55 | Protons on the azetidine ring adjacent to the nitrogen. | |
| C4 (quat) | - | ~40 | Spirocyclic quaternary carbon. | |
| Boc | ~1.45, s | ~80 (quat), ~28 (CH₃) | Characteristic signals for the Boc protecting group remain unchanged. | |
| 4) tert-butyl (2,2-dioxo-2-thia-spiro[3.3]heptan-6-yl)carbamate | C1, C3 | ~4.3, s | ~60 | Key Diagnostic Change: The oxidation of sulfide to sulfone causes a dramatic downfield shift (~0.9 ppm) of the alpha protons (C1, C3). This is due to the powerful electron-withdrawing and anisotropic effects of the S(=O)₂ group. This shift is unambiguous proof of successful oxidation.[7] |
| C5, C7 | ~4.0, d | ~54 | Minor shift observed for the azetidine ring protons. | |
| C4 (quat) | - | ~38 | Slight upfield shift of the spiro-carbon. | |
| Boc | ~1.45, s | ~80 (quat), ~28 (CH₃) | Boc group signals remain unaffected. | |
| 5) this compound (Final Product) | C1, C3 | ~4.3, s | ~60 | The chemical environment of the sulfone ring is unchanged. |
| C5, C7 | ~3.8, d | ~56 | Protons on the azetidine ring may shift slightly upon deprotection and protonation of the amine, depending on the salt form and solvent. | |
| C6-NH₂ | Broad s (variable) | - | Appearance of a broad singlet for the amine protons, which is often exchangeable with D₂O. | |
| Boc | Signal Disappears | Signals Disappear | Key Diagnostic Change: The complete disappearance of the large singlet at ~1.45 ppm (¹H) and the signals at ~80/28 ppm (¹³C) is the definitive confirmation of successful Boc deprotection. |
Experimental Protocols & Methodologies
To ensure trustworthy and reproducible results, a standardized protocol for NMR analysis should be followed.
General Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified synthetic intermediate or final product.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent in a clean, dry NMR tube.
-
Rationale: For the Boc-protected intermediates, Deuterated Chloroform (CDCl₃) is often suitable. For the final amine salt, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are better choices due to increased polarity and solubility. DMSO-d₆ has the advantage of showing N-H protons, which would be exchanged in methanol.[8]
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.
-
Dissolution: Gently agitate or vortex the tube to ensure complete dissolution of the sample.
NMR Data Acquisition
The following workflow is recommended for comprehensive structural verification.
Figure 2: Standard workflow for NMR-based structural elucidation.
-
¹H NMR Spectroscopy: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and multiplicity (splitting patterns). This initial spectrum quickly confirms major structural features, such as the presence or absence of the Boc group.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C experiment (such as APT or DEPT-135) is crucial for confirming the carbon backbone of the molecule. This is particularly useful for identifying the spirocyclic quaternary carbon, which has no attached protons and will be absent in DEPT spectra.
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex spirocycles, 2D experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, helping to trace the connectivity within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.
-
Conclusion
The synthesis of this compound represents a valuable pathway to novel chemical matter for drug discovery. NMR spectroscopy is an indispensable tool for navigating this synthesis with confidence. By comparing the spectra at each stage, researchers can unequivocally track the key transformations: the downfield shift of the C1/C3 protons signals the successful oxidation to the critical sulfone intermediate, while the disappearance of the characteristic Boc signals confirms the final deprotection. This guide provides the foundational spectroscopic knowledge and practical protocols necessary to support the synthesis and characterization of this important molecular scaffold.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1363381-29-6|6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide|BLD Pharm [bldpharm.com]
- 3. 1-Boc-3-azetidinone(398489-26-4) 1H NMR [m.chemicalbook.com]
- 4. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of azetidine-3-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Bioisosteric Replacement with 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
Introduction: Embracing Three-Dimensionality in Drug Design
In the modern era of drug discovery, medicinal chemists are increasingly seeking to "escape from flatland"—a concept that describes the move away from planar, aromatic structures towards more complex, three-dimensional (3D) molecular architectures.[1][2] This strategic shift is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Saturated ring systems, such as piperidine and cyclohexane, are mainstays in drug design, yet they can present challenges related to metabolic instability and high lipophilicity.[3][4][5]
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of lead optimization. Strained spirocyclic scaffolds have emerged as powerful bioisosteres, offering rigid frameworks with well-defined exit vectors for substituent placement.[6][7][8] Among these, the spiro[3.3]heptane motif is particularly noteworthy for its ability to serve as a saturated, non-planar mimic of benzene and other cyclic systems.[1][6][8][9]
This guide provides an in-depth comparison of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS No. 1363381-29-6)[10][11] as a bioisosteric replacement for common saturated carbocycles and heterocycles. We will explore its unique properties, compare its performance with established alternatives using experimental data, and provide detailed protocols for its synthesis and evaluation.
Molecular Profile: this compound
This novel building block integrates several key features into a compact, rigid structure:
-
Spiro[3.3]heptane Core: The defining feature is the spirocyclic system composed of two fused cyclobutane rings. This imparts significant rigidity and a distinct 3D geometry, which can improve binding affinity by reducing the entropic penalty upon receptor binding.
-
Thietane Dioxide Moiety: The four-membered ring containing a sulfone group (a thietane 1,1-dioxide) introduces polarity. The sulfone is a strong hydrogen bond acceptor, capable of forming crucial interactions with biological targets.
-
Amino Group: The primary amine at the 6-position provides a versatile handle for derivatization, allowing for the straightforward introduction of various substituents to probe the target's binding pocket.
This combination of a rigid 3D scaffold, a polar sulfone, and a functionalizable amine makes it an attractive bioisostere for moieties like 4-aminopiperidine or aminocyclohexane, particularly in contexts where reducing lipophilicity and improving aqueous solubility are key objectives.
Comparative Analysis: Performance vs. Conventional Scaffolds
The decision to employ a novel bioisostere must be data-driven. Below, we compare the anticipated properties of our target scaffold with two ubiquitous alternatives: piperidine and cyclohexane. The data for the spirocyclic scaffold are extrapolated from studies on analogous spiro[3.3]heptane systems, which have consistently demonstrated improvements in key drug-like properties.
| Property | Piperidine Derivative | Cyclohexane Derivative | This compound Derivative (Projected) | Rationale for Improvement |
| Lipophilicity (LogD pH 7.4) | High | Highest | Lowest | The polar sulfone group significantly reduces lipophilicity, a known strategy for improving pharmacokinetic profiles.[4] |
| Aqueous Solubility | Moderate | Low | Highest | Increased polarity from the sulfone and the rigid scaffold disrupting crystal packing are expected to enhance solubility.[3] |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Susceptible to ring hydroxylation | Improved | The strained spirocyclic core is often less prone to metabolic attack by cytochrome P450 enzymes compared to flexible rings.[3][12] |
| 3D Shape & Conformational Rigidity | Flexible (Chair/Boat) | Flexible (Chair/Boat) | Rigid, Defined Exit Vectors | Provides a conformationally locked scaffold, which can lead to higher binding affinity and selectivity.[1] |
| Hydrogen Bonding Capacity | 1 Acceptor (N), 1 Donor (N-H) | 1 Donor (N-H) | 2 Acceptors (O=S=O), 1 Donor (N-H) | The additional hydrogen bond acceptors on the sulfone offer new, potentially favorable interactions with the target protein. |
Table 1: Comparative analysis of physicochemical and structural properties.
Experimental Protocols & Methodologies
To ensure scientific integrity, every claim must be backed by robust experimental methodology. The following sections detail the protocols for synthesizing the title compound and evaluating its key properties.
Protocol 1: Synthesis of this compound
The synthesis of this scaffold can be achieved via a multi-step sequence. One reported route begins with 2,2-bis(bromomethyl)-1,3-propanediol.[13] A generalized workflow involves the formation of a protected aminocyclobutane intermediate, followed by the construction of the thietane ring and subsequent oxidation to the sulfone.
Step-by-Step Workflow:
-
Intermediate Synthesis: Convert a suitable starting material like 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane into its corresponding dimethanesulfonate by reacting it with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).[13]
-
Thietane Ring Formation: React the resulting dimethanesulfonate with a sulfur source, such as sodium sulfide (Na₂S), in a polar aprotic solvent like DMF. This intramolecular double displacement reaction forms the 2-thiaspiro[3.3]heptane ring.[13]
-
Oxidation to Sulfone: Oxidize the sulfide in the thietane ring to a sulfone. This is typically accomplished using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) in a chlorinated solvent.
-
Deprotection: Remove the Boc protecting group from the amine using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound, often isolated as a hydrochloride salt.[13]
Caption: General synthetic workflow for this compound.
Protocol 2: Aqueous Solubility Assay (Shake-Flask Method)
Determining thermodynamic solubility is crucial for understanding a compound's behavior in biological systems.[14][15] The shake-flask method is the gold standard.[14]
Step-by-Step Workflow:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached between the solid and dissolved states.[14]
-
Separation: Separate the undissolved solid from the saturated solution. This is best achieved by high-speed centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the filtrate. This is typically done using LC-MS/MS or HPLC-UV by comparing the result against a standard curve prepared from a known concentration of the compound.[14]
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Protocol 3: Competitive Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[16] It measures how effectively the test compound competes with a radiolabeled ligand that has a known affinity for the target.
Step-by-Step Workflow:
-
Reaction Mixture Preparation: In a multi-well plate, combine the receptor source (e.g., cell membrane homogenate), a fixed concentration of a suitable radioligand (e.g., ³H or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound.[16][17]
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically done by vacuum filtration through a glass fiber filter plate, which traps the cell membranes (and thus the bound radioligand).[16][17]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand receptor binding assay.
Conclusion and Future Outlook
The strategic incorporation of 3D scaffolds is a proven method for enhancing the properties of drug candidates. This compound represents a next-generation building block that offers a unique combination of rigidity, polarity, and synthetic versatility. As a bioisosteric replacement for common motifs like piperidine and cyclohexane, it holds significant promise for improving aqueous solubility, increasing metabolic stability, and exploring novel chemical space. The experimental protocols provided herein offer a clear roadmap for researchers to synthesize this compound and validate its performance in their specific drug discovery programs. By embracing such innovative chemical tools, the scientific community can continue to push the boundaries of medicinal chemistry and develop safer, more effective therapeutics.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. شماره CAS: 1363381-29-6 • 6-آمینو-2،2-دی اکسو-2-تیتا-اسپیرو[3.3]هپتان ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
- 11. chemshuttle.com [chemshuttle.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Analogs
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif is a compelling scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which provides access to unique, non-planar chemical space.[1][2] This structural feature is increasingly sought after to improve physicochemical properties and target selectivity, moving beyond the traditional flatland of aromatic rings.[3][4] The subject of this guide, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane, integrates this desirable spirocyclic core with a sulfonamide group, a well-established pharmacophore in numerous therapeutic agents.[5][6]
This document will navigate the logical progression of an SAR study, from initial analog design and synthesis to biological evaluation and data interpretation. We will explore how systematic structural modifications can elucidate the key determinants of biological activity, guiding the optimization of lead compounds.[7][8]
The Spiro[3.3]heptane Scaffold: A Privileged Structure in Drug Discovery
The spiro[3.3]heptane core has emerged as a valuable benzene bioisostere, capable of mimicking the spatial arrangement of phenyl rings while offering improved physicochemical properties.[9][10][11] Its inherent rigidity and three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets. The exploration of spirocyclic scaffolds, such as the one , is a key strategy for expanding chemical space and discovering novel bioactive molecules.[4]
The parent compound, this compound, presents several key features for SAR exploration:
-
A Primary Amine: This functional group serves as a crucial handle for derivatization, allowing for the introduction of a wide range of substituents to probe interactions with target proteins.
-
A Sulfonamide Moiety: The cyclic sulfonamide (sultam) is a key structural element. Modifications to this group are likely to influence both biological activity and pharmacokinetic properties.
-
The Spirocyclic Core: The rigid spiro[3.3]heptane framework dictates the spatial orientation of the appended functional groups.
A Comparative Framework for SAR Studies
An effective SAR study involves the systematic synthesis and evaluation of analogs to understand how structural changes impact biological activity.[7][12] Below is a proposed framework for exploring the SAR of this compound analogs.
Modification of the Amino Group (R1)
The primary amino group is the most straightforward position for initial modifications. A library of amides, sulfonamides, ureas, and carbamates can be synthesized to explore the impact of various substituents on activity.
Table 1: Hypothetical SAR Data for Amino Group Modifications
| Analog ID | R1 Modification | Target Potency (IC50, nM) | Off-Target Selectivity (Fold) | Metabolic Stability (t½, min) |
| Parent | -NH2 | 500 | 10 | 15 |
| A-1 | Acetamide | 250 | 20 | 30 |
| A-2 | Benzamide | 100 | 50 | 45 |
| A-3 | Phenylurea | 50 | 100 | 25 |
| A-4 | Methane sulfonamide | 400 | 15 | 60 |
Data is hypothetical and for illustrative purposes only.
Interpretation: The data in Table 1 suggests that increasing the steric bulk and hydrogen bonding capacity at the R1 position (e.g., from acetamide to benzamide and phenylurea) leads to improved potency and selectivity. This indicates a potential hydrophobic binding pocket and hydrogen bond acceptors in the target protein.
Substitution on the Spirocyclic Core (R2, R3)
Modifications to the cyclobutane rings of the spiro[3.3]heptane scaffold can probe the spatial requirements of the binding pocket.
Table 2: Hypothetical SAR Data for Core Modifications
| Analog ID | R2/R3 Modification | Target Potency (IC50, nM) | Off-Target Selectivity (Fold) | Lipophilicity (LogP) |
| B-1 | 2-methyl | 150 | 40 | 2.5 |
| B-2 | 2,2-dimethyl | 500 | 25 | 3.0 |
| B-3 | 7-fluoro | 80 | 60 | 2.2 |
| B-4 | 7,7-difluoro | 120 | 55 | 2.4 |
Data is hypothetical and for illustrative purposes only.
Interpretation: The introduction of a single methyl group (B-1) is tolerated, but gem-dimethyl substitution (B-2) is detrimental, suggesting steric constraints. Fluorination at a distal position (B-3) improves potency, possibly by modulating electronic properties or forming favorable interactions with the target.
Experimental Protocols for SAR Elucidation
The following are generalized protocols for key experiments in an SAR study. These should be adapted based on the specific biological target and compound properties.
General Protocol for Analog Synthesis (Amide Formation)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
The corresponding acyl chloride or carboxylic acid (1.1 eq) is added. If a carboxylic acid is used, a coupling agent (e.g., HATU or EDCI/HOBt, 1.1 eq) is also added.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is quenched with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired amide analog.
In Vitro Potency Assay (e.g., Kinase Inhibition Assay)
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., human or rat, 0.5 mg/mL) and NADPH in a phosphate buffer at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots are taken and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the rate of disappearance of the compound.
Visualization of SAR Workflow and Concepts
Visual aids are crucial for understanding the complex relationships in SAR studies.
Caption: Iterative workflow for SAR studies.
Caption: Key modification points on the scaffold.
Conclusion: Driving Lead Optimization Through Data-Driven Insights
The systematic exploration of the SAR for this compound analogs is a data-driven process that is fundamental to identifying and optimizing viable drug candidates. By correlating structural modifications with changes in biological activity, researchers can develop predictive models that accelerate the design of compounds with improved potency, selectivity, and pharmacokinetic properties.[7][13] This guide provides a comprehensive framework for initiating such a study, from conceptual design to practical execution. The insights gained from a well-designed SAR campaign are invaluable for navigating the complex path of drug discovery and development.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the In Vitro Efficacy of Spiro[3.3]heptane-Based GABA Transporter Inhibitors
This guide provides a comparative analysis of the potential in vitro efficacy of novel amino-spiro[3.3]heptane scaffolds, specifically focusing on structures related to "6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane." As this precise molecule is not extensively documented in current literature, this document establishes a framework for its evaluation by comparing its structural class to well-characterized inhibitors of the γ-aminobutyric acid (GABA) transporter (GAT) family. The spiro[3.3]heptane motif is a rigid, three-dimensional scaffold gaining significant traction in medicinal chemistry as a bioisostere for traditional ring systems like benzene, offering unique structural and physicochemical properties.[1][2][3][4][5] This guide is intended for researchers in neuroscience and drug development exploring novel chemical matter for modulating GABAergic neurotransmission.
The GABAergic System: A Primer on the Role of GABA Transporters
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the balance between neuronal excitation and inhibition.[6][7] Disturbances in GABA signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders.[6][8][9]
The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of four sodium- and chloride-dependent GABA transporters (GATs): GAT1, GAT2, GAT3, and Betaine/GABA Transporter 1 (BGT1).[6][9] By inhibiting these transporters, the extracellular concentration of GABA can be increased, thereby enhancing inhibitory signaling.[9] This mechanism makes GATs a critical therapeutic target.[8][9]
GAT1 is the most abundant subtype in the CNS and is primarily located on neurons.[9] Clinically approved anticonvulsants, such as Tiagabine, achieve their effect through potent and selective inhibition of GAT1.[10]
Comparative In Vitro Efficacy of Reference GAT Inhibitors
To establish a benchmark for evaluating novel compounds like "this compound," we must first consider the in vitro potency of established GAT inhibitors. The primary metric for efficacy in this context is the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), typically determined via a radioligand uptake assay.
The table below summarizes the reported in vitro activities of three key reference compounds against different GAT subtypes.
| Compound | Primary Target | GAT1 IC₅₀ / Kᵢ (nM) | GAT2 IC₅₀ / Kᵢ (nM) | GAT3 IC₅₀ / Kᵢ (nM) | BGT1 IC₅₀ / Kᵢ (nM) | References |
| Tiagabine | GAT1 | 67 (Kᵢ) | >100,000 | >100,000 | 29,000 | [10] |
| Nipecotic Acid | Pan-GAT | ~4,000 (IC₅₀) | ~150,000 | ~20,000 | ~1,000 | [11][12] |
| Guvacine | GAT1/GAT3 | ~8,000 (IC₅₀) | >1,000,000 | ~20,000 | >1,000,000 | [13][14][15] |
Analysis and Causality:
-
Tiagabine serves as the gold standard for GAT1 selectivity and potency. Its lipophilic diarylvinyl ether moiety is crucial for high-affinity binding to GAT1, a feature that distinguishes it from the simpler cyclic amino acid structures of nipecotic acid and guvacine.[10]
-
Nipecotic Acid , the parent compound for Tiagabine, is a potent inhibitor but lacks selectivity and has poor blood-brain barrier penetration, limiting its therapeutic use to experimental contexts.[12][16] Its activity is derived from its structural mimicry of GABA.
-
Guvacine , another GABA analog, also acts as a competitive inhibitor but is generally less potent than nipecotic acid across the GAT subtypes.[13][14]
For a novel compound like "this compound," the rigid spiro[3.3]heptane core could offer a distinct advantage by locking the pharmacophore in a conformationally restricted state, potentially increasing binding affinity and selectivity for a specific GAT subtype. The sulfone group introduces a polar, hydrogen bond-accepting feature that could form key interactions within the transporter's binding site.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
The cornerstone of in vitro efficacy determination for GAT inhibitors is the radioligand uptake assay. This protocol provides a self-validating system to quantify the inhibitory potential of test compounds on specific GAT subtypes expressed in a stable cell line.
Objective: To determine the IC₅₀ value of a test compound (e.g., "this compound") against a specific human GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT1).
Materials:
-
CHO or HEK293 cells stably expressing the human GAT subtype of interest.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]GABA (Tritiated GABA).
-
Unlabeled GABA.
-
Test compounds and reference inhibitors (Tiagabine, Nipecotic Acid).
-
Scintillation cocktail and a liquid scintillation counter.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Culture CHO cells stably expressing the human GAT subtype in appropriate media until they reach ~90% confluency in 96-well plates.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with KRH buffer.
-
Pre-incubation: Add 100 µL of KRH buffer containing the test compound at various concentrations (typically a 10-point dilution series, e.g., from 100 µM to 1 pM) or vehicle control to the wells. Pre-incubate for 10-20 minutes at room temperature. This step allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Initiate Uptake: Add 100 µL of a solution containing [³H]GABA and unlabeled GABA (final concentration typically near the Kₘ of the transporter) to each well to initiate the uptake reaction.[6][7]
-
Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time must be within the linear range of GABA uptake to ensure accurate measurement.
-
Terminate Reaction: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer. The cold temperature immediately halts the transporter activity.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add a scintillation cocktail, and measure the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of a known potent inhibitor (e.g., Tiagabine for GAT1).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
While direct in vitro efficacy data for "this compound" is not yet available, its structural features suggest it is a promising candidate for investigation as a GABA transporter inhibitor. The rigid spiro[3.3]heptane scaffold represents a modern approach in medicinal chemistry to achieve high binding affinity and potential subtype selectivity by minimizing conformational entropy upon binding.[1][3]
The immediate next step is to synthesize this compound and its derivatives and evaluate their efficacy using the detailed [³H]GABA uptake assay described herein. A comparative screening against all four GAT subtypes will be crucial to establish its potency and selectivity profile relative to established benchmarks like Tiagabine and Nipecotic Acid. Subsequent studies should also assess potential off-target effects, such as direct activation of GABA-A receptors, which has been observed with high concentrations of nipecotic acid.[11] This systematic approach will validate the therapeutic potential of this novel spirocyclic scaffold in the modulation of the GABAergic system.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane: A Novel Bioisosteric Scaffold for Next-Generation Therapeutics
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a paramount approach to improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Within this paradigm, spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have garnered significant attention. This guide provides a comprehensive analysis of a promising, yet underexplored, building block: 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane . While specific experimental data for this compound remains nascent in the public domain, this guide will extrapolate its potential applications and compare it with established alternatives by leveraging the well-documented attributes of the parent spiro[3.3]heptane scaffold and the predictable influence of its key functional groups.
The Spiro[3.3]heptane Scaffold: A Foundation of Rigidity and Three-Dimensionality
The spiro[3.3]heptane core is characterized by two cyclobutane rings fused at a single carbon atom, creating a rigid, non-planar structure. This inherent three-dimensionality allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[1][2] Unlike flexible aliphatic chains or planar aromatic rings, the conformational constraint of the spiro[3.3]heptane scaffold reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
Recent studies have highlighted the utility of spiro[3.3]heptane as a saturated bioisostere of the phenyl ring. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.
Dissecting the Components: The Unique Attributes of this compound
The true potential of "this compound" lies in the synergistic contribution of its distinct structural features: the spiro[3.3]heptane core, the thietane dioxide ring, and the amino group.
1. The 2-Thia-spiro[3.3]heptane 2,2-Dioxide Moiety: A Polar, Rigid Element
The replacement of a carbon atom with a sulfone group in one of the cyclobutane rings introduces a significant change in the electronic and steric properties of the scaffold. The sulfone group is a strong hydrogen bond acceptor and introduces a dipole moment, which can enhance solubility and modulate interactions with the target protein. Furthermore, the thietane dioxide ring maintains the rigidity of the spirocyclic system.
2. The 6-Amino Group: A Handle for Versatile Functionalization
The primary amine at the 6-position serves as a crucial synthetic handle, allowing for the facile introduction of a wide array of substituents. This enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The amino group can be acylated, alkylated, or used in various coupling reactions to attach pharmacophoric elements.
Prospective Applications in Drug Discovery
Based on the structural features of this compound, several promising areas of application in drug discovery can be envisioned:
-
CNS-Targeting Agents: The increased polarity imparted by the sulfone group, combined with the 3D nature of the scaffold, could be advantageous for designing ligands that cross the blood-brain barrier. The rigid framework can also provide the necessary conformational restriction for targeting specific receptor subtypes in the central nervous system.
-
Enzyme Inhibitors: The precise positioning of functional groups off the rigid scaffold makes it an ideal platform for designing enzyme inhibitors that can effectively occupy and interact with active sites. The sulfone and amino groups can serve as key recognition elements.
-
Protein-Protein Interaction (PPI) Modulators: The 3D arrangement of substituents on the spiro[3.3]heptane core can mimic key secondary structures of proteins, such as beta-turns, making it a suitable scaffold for designing modulators of challenging PPI targets.
Comparison with Alternative Scaffolds
The unique combination of features in this compound sets it apart from other commonly used scaffolds in medicinal chemistry.
| Scaffold | Key Features | Potential Advantages of this compound |
| Phenyl Ring | Aromatic, planar | Improved 3D geometry, enhanced solubility, novel intellectual property. |
| Cyclohexane | Flexible, non-planar | Increased rigidity, predictable substituent orientation. |
| Piperidine/Morpholine | Saturated heterocycles | Greater 3D diversity, potential for improved metabolic stability. |
| Spiro[3.3]heptane | Rigid, 3D carbocycle | Introduction of a polar sulfone group for enhanced solubility and H-bonding, inherent amino functionality for straightforward derivatization. |
Experimental Protocols: A Proposed Synthetic Approach
Proposed Retrosynthetic Analysis:
Caption: Proposed retrosynthetic pathway for this compound.
Step-by-Step Proposed Synthesis:
-
[2+2] Cycloaddition: A key step would involve the [2+2] cycloaddition of a suitable ketene or ketene equivalent with a methylene-thietane derivative to form the spiro[3.3]heptanone core.
-
Oxidation: The sulfide in the thietane ring would then be oxidized to the corresponding sulfone using a standard oxidizing agent such as m-CPBA or Oxone®.
-
Reductive Amination: The resulting ketone can be converted to the desired amine via reductive amination. This involves the formation of an imine with a suitable nitrogen source (e.g., ammonia or a protected amine) followed by reduction with a reagent like sodium cyanoborohydride.
-
Deprotection: If a protected amine was used, a final deprotection step would be necessary to yield the target compound.
Visualization of the Scaffold's Potential
The following diagram illustrates the key features and potential interaction points of the this compound scaffold.
Caption: Key structural features and predicted properties of the scaffold.
Conclusion and Future Outlook
While "this compound" is a relatively new entrant into the landscape of drug discovery building blocks, its unique structural and functional attributes position it as a highly promising scaffold for the development of next-generation therapeutics. Its inherent three-dimensionality, coupled with the polar sulfone and versatile amino functionalities, offers medicinal chemists a powerful tool to overcome common challenges in drug design, such as poor solubility and metabolic instability. As synthetic routes become more established and its applications are further explored, this novel spirocyclic system is poised to make a significant impact on the discovery of innovative medicines. The commercial availability of this compound provides a valuable opportunity for research and development in this exciting area.[3]
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
This document provides essential procedural guidance for the safe and compliant disposal of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS No. 1363381-29-6). As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Structural Components of Concern:
-
Sulfone Group (-SO₂-): Sulfones are generally stable compounds.[2] However, their disposal, particularly through incineration, should be managed to prevent the release of sulfur oxides (SOx), which are atmospheric pollutants.[3]
-
Spirocyclic Amine: The amine group can exhibit basic properties and may react with acids. While many spirocyclic compounds are valued for their metabolic stability in drug development, their environmental fate is not well-documented.[4][5]
Given these characteristics, all waste containing this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[6][7][8]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure.[9]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[10] | Protects against splashes of solutions or solid particulates. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron.[9] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[8]
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used. It must have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[11]
-
Incompatible Materials: Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong acids which could react with the amine group.
For small quantities of the pure compound or solutions generated during research:
-
Transfer: Carefully transfer the waste material into the designated hazardous waste container.
-
Container Sealing: Securely close the container lid after each addition of waste.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from general work areas and sources of ignition.
For larger quantities, the principle of professional disposal remains the same.
-
Professional Disposal Service: The disposal of significant quantities of this compound must be handled by a licensed hazardous waste disposal facility.[8][10]
-
Recommended Method: The preferred method of disposal for many organic chemicals, including those containing sulfur, is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[10][13] This ensures the complete destruction of the compound and the removal of harmful combustion byproducts like SOx.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for proper disposal.
Container Disposal
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[13]
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[13]
-
Decontaminated Container: Once decontaminated, the container can often be recycled or disposed of as non-hazardous waste, depending on local regulations. Puncturing the container can prevent reuse.[10]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.[13]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.[13]
-
Ventilate: Ensure adequate ventilation.[13]
-
Contain: Prevent the spill from spreading or entering drains.[13]
-
Cleanup:
-
Solid Spills: Carefully sweep up the material and place it in a labeled hazardous waste container.[13]
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) laboratory standards.[6][8][11][14] It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and managed from "cradle to grave."[6]
Disclaimer: This guide is intended to provide best-practice recommendations based on the available chemical information and general laboratory safety standards. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. pfw.edu [pfw.edu]
- 7. aksci.com [aksci.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. ipgsf.com [ipgsf.com]
- 10. benchchem.com [benchchem.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


